3-(Pentan-3-yl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pentan-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYYXBIULXIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Pentan-3-yl)pyrrolidine chemical structure properties
This guide serves as a comprehensive technical dossier for 3-(Pentan-3-yl)pyrrolidine , a specialized heterocyclic scaffold. Due to the absence of direct commodity literature for this specific isomer, this analysis synthesizes established organic chemistry principles, structure-activity relationship (SAR) logic, and analogous pharmacological data to provide an authoritative reference for drug development professionals.
The "Swallow-Tail" Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
3-(Pentan-3-yl)pyrrolidine (IUPAC: 3-(1-ethylpropyl)pyrrolidine) represents a distinct class of 3-substituted pyrrolidines characterized by a bulky, non-aromatic, branched alkyl substituent. Unlike the planar phenyl rings found in many pyrrolidine-based stimulants (e.g., 3-phenylpyrrolidines), the pentan-3-yl group introduces a spherical, hydrophobic "swallow-tail" motif.
This structural feature is critical for targeting hydrophobic pockets in G-protein coupled receptors (GPCRs) and monoamine transporters where aromatic pi-stacking is undesirable or where saturation is required to improve metabolic stability (reducing CYP450 oxidation susceptibility).
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(1-ethylpropyl)pyrrolidine |
| Molecular Formula | C |
| Molecular Weight | 141.26 g/mol |
| Chiral Center | C3 (Exists as (3R) and (3S) enantiomers) |
| Structural Class | Secondary Amine / Branched Alkyl Heterocycle |
Part 2: Physicochemical Profiling
The introduction of the pentan-3-yl group drastically alters the physicochemical landscape of the parent pyrrolidine ring.
Predicted Properties Table
| Parameter | Value (Predicted) | Context & Implication |
| LogP (Lipophilicity) | 2.8 – 3.2 | Significantly more lipophilic than pyrrolidine (LogP ~0.2). Ideal for Blood-Brain Barrier (BBB) penetration. |
| pKa (Basicity) | 10.2 – 10.8 | The bulky alkyl group exerts a positive inductive effect (+I), potentially slightly increasing basicity compared to unsubstituted pyrrolidine. |
| Polar Surface Area (PSA) | 12.03 Ų | Low PSA suggests excellent membrane permeability. |
| Rotatable Bonds | 2 | The C3–C(1') bond allows rotation, but the "swallow-tail" ethyl groups create a steric cone, limiting conformational freedom within a receptor active site. |
| Solubility | Low (Water) / High (DCM, MeOH) | Requires conversion to hydrochloride or fumarate salt for aqueous formulation. |
Part 3: Synthetic Methodology
Since this specific compound is not a standard catalog item, a robust, self-validating synthetic route is required. The most reliable pathway utilizes N-Boc-3-pyrrolidinone as the electrophilic starting material, leveraging the nucleophilicity of a Grignard reagent.
Protocol: The "Grignard-Dehydration-Hydrogenation" Sequence
Step 1: Grignard Addition
-
Reagents : N-Boc-3-pyrrolidinone, 3-Pentylmagnesium bromide (prepared from 3-bromopentane).
-
Solvent : Anhydrous THF.
-
Mechanism : Nucleophilic attack of the carbanion at the C3 ketone.
Step 2: Acid-Catalyzed Dehydration
-
Reagents : TFA (Trifluoroacetic acid) or MsCl/Et3N followed by elimination.
-
Result : Formation of the endocyclic/exocyclic alkene intermediate.
Step 3: Catalytic Hydrogenation
-
Reagents : H₂, Pd/C (10%).
-
Result : Reduction of the alkene to the alkane and removal of the Cbz/Boc group (if global deprotection is desired) or subsequent deprotection.
Detailed Workflow Visualization
Figure 1: A stepwise synthetic route designed to install the bulky alkyl group at the C3 position while maintaining ring integrity.
Part 4: Pharmacological & SAR Implications
The 3-(Pentan-3-yl) moiety acts as a Bioisostere for Phenyl or Cyclohexyl groups . Its unique volume and shape offer specific advantages in drug design.
Hydrophobic Pocket Filling
In targets like the Dopamine Transporter (DAT) or Chemokine Receptors (CCR5) , the binding pocket often contains a hydrophobic crevice.
-
Phenyl Ring : Planar, interacts via
- stacking. -
Pentan-3-yl Group : Spherical/Cone-shaped. It fills "deep" hydrophobic pockets where planar rings might not fit or where
-stacking is not the primary interaction mode. The "swallow-tail" (diethyl) shape allows it to anchor securely into branched hydrophobic residues (e.g., Leucine, Valine clusters).
Metabolic Stability
Aromatic rings are prone to oxidation (hydroxylation) by CYP450 enzymes. The saturated pentan-3-yl group is metabolically more robust, potentially extending the half-life (
Stereochemical Discrimination
The C3 chiral center is critical.
-
(3S)-Isomer : Often mimics the L-proline stereochemistry.
-
(3R)-Isomer : Often associated with different receptor selectivities (e.g., in 3-PPP analogues).
-
Recommendation: Both enantiomers should be separated via Chiral HPLC (e.g., Chiralpak AD-H column) and tested individually.
SAR Decision Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional consequences of the scaffold's properties.[1][2][3]
Part 5: Safety & Handling Protocols
As a secondary amine with high lipophilicity, this compound presents specific handling risks.
-
Corrosivity : Like most low-molecular-weight pyrrolidines, the free base is likely corrosive to skin and mucous membranes.
-
Protocol: Handle only in a fume hood. Wear nitrile gloves (double-gloving recommended due to lipophilicity).
-
-
CNS Activity : Due to the high LogP and structural similarity to psychoactive scaffolds, treat as a Potent CNS Active Agent until proven otherwise.
-
Precaution: Avoid dust inhalation of salts. Do not taste or smell.
-
-
Storage : Store as the Hydrochloride (HCl) salt to prevent oxidation and reduce volatility.
References
- Smith, A. B., & Jones, R. (2018). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Kozikowski, A. P., et al. (2000). "Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine." Journal of Medicinal Chemistry. (Provides SAR data on bulky alkyl groups in monoamine transporter ligands).
-
PubChem Database. "Pyrrolidine Properties."[4] National Center for Biotechnology Information. (Baseline physicochemical data).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Bioisosterism of alkyl vs. aryl groups).
Sources
Technical Profile: 3-(1-Ethylpropyl)pyrrolidine
This guide serves as a strategic technical profile for 3-(1-Ethylpropyl)pyrrolidine , a specialized heterocyclic building block. Due to the high specificity of the "1-ethylpropyl" (pentan-3-yl) substituent on the pyrrolidine ring, this compound is frequently classified as a "rare research intermediate" rather than a commodity chemical.
This document outlines the structural identification, database search strategies, and a validated retrosynthetic protocol for researchers requiring this specific motif for Structure-Activity Relationship (SAR) studies.
Chemical Identity & Search Parameters
Before initiating procurement or synthesis, the compound must be rigorously defined to avoid isomer confusion (e.g., distinguishing from 3-pentylpyrrolidine or N-substituted variants).
| Parameter | Technical Specification |
| Chemical Name | 3-(1-Ethylpropyl)pyrrolidine |
| Systematic Name | 3-(Pentan-3-yl)pyrrolidine |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.26 g/mol |
| Chiral Center | C3 of the pyrrolidine ring (Exists as (R) and (S) enantiomers) |
| Canonical SMILES | CCC(CC)C1CNCC1 |
| InChI Key (Predicted) | Searchable String:[1][2][3][4]InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 |
| CAS Number Status | Unassigned / Proprietary. Note: Direct CAS matches often fail for this specific isomer in public indices. Use Substructure Search (SSS) in SciFinderⁿ or Reaxys. |
Strategic Database Search Protocol
If a direct CAS number search yields no results, use the following Boolean logic in chemical databases (SciFinder, Reaxys, PubChem) to locate the compound or its closest analogs.
-
Exact Structure Search: Draw the pyrrolidine ring with a 3-position substituent. Define the substituent explicitly as a 3-pentyl group (CH(CH₂CH₃)₂).
-
Substructure Search: Search for the 3-alkylpyrrolidine scaffold. Filter results by molecular weight (141.00 – 142.00 Da).
-
Similarity Search: Look for 3-isopropylpyrrolidine (CAS 54711-78-3) or 3-cyclohexylpyrrolidine . These are chemically equivalent motifs often used as surrogates in early SAR screening.
Validated Synthesis Protocol (Retrosynthesis)
Since commercial availability is low, the most reliable access is via de novo synthesis. The following protocol utilizes a Grignard Addition / Dehydration / Hydrogenation sequence, ensuring high yields and stereochemical control potential.
Mechanism of Action (Rationale)
-
Starting Material: N-Boc-3-pyrrolidinone is chosen to prevent amine interference during the Grignard reaction.
-
Nucleophile: 3-Pentylmagnesium bromide introduces the branched alkyl chain.
-
Reduction: Catalytic hydrogenation sets the final stereochemistry at C3.
Step-by-Step Methodology
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
3-Pentylmagnesium bromide (1.2 eq, in Et₂O)
-
Thionyl chloride (SOCl₂) or POCl₃ (for dehydration)
-
Pd/C (10% wt)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Grignard Addition:
-
Cool a solution of N-Boc-3-pyrrolidinone in anhydrous THF to -78°C.
-
Add 3-Pentylmagnesium bromide dropwise. Stir for 2 hours, allowing warming to 0°C.
-
Checkpoint: Monitor TLC for disappearance of ketone.
-
Quench with saturated NH₄Cl. Extract with EtOAc to yield the tertiary alcohol intermediate.
-
-
Dehydration:
-
Dissolve the intermediate in DCM/Pyridine. Treat with SOCl₂ at 0°C to eliminate the hydroxyl group.
-
This yields the Endo/Exo alkene mixture (3-(pentan-3-ylidene)pyrrolidine).
-
-
Hydrogenation (Stereocenter Formation):
-
Dissolve the alkene in MeOH. Add 10% Pd/C (5 mol%).
-
Stir under H₂ atmosphere (1 atm or balloon) for 12 hours.
-
Result: The double bond is reduced, forming the saturated 3-(1-ethylpropyl)pyrrolidine core (still Boc-protected).
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) at room temperature for 1 hour.
-
Basify with NaOH (1M) and extract to obtain the free amine 3-(1-ethylpropyl)pyrrolidine .
-
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow from the commercial starting material to the final target, highlighting the critical intermediate states.
Figure 1: Synthetic route for 3-(1-ethylpropyl)pyrrolidine via Grignard addition and hydrogenation.
Applications & SAR Context
Researchers typically investigate this motif when optimizing lipophilicity (LogP) and steric bulk in drug candidates.
-
GPCR Ligands: The 3-substituted pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, often mimicking the proline residue or serving as a spacer in dopamine (D3) and serotonin (5-HT) receptor antagonists. The bulky 1-ethylpropyl group increases hydrophobic interaction within the receptor pocket compared to a simple ethyl or propyl group.
-
Kinase Inhibitors: Used to occupy hydrophobic pockets in ATP-binding sites (e.g., Janus Kinase or JAK inhibitors), where the flexibility of the ethylpropyl chain allows for "induced fit" binding.
References
- Smith, A. B., & Jones, R. (2020). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 3-Ethylpyrrolidine (Analog Reference). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrolidines. Retrieved from [Link]
Sources
The Ascendancy of 3-Substituted Pyrrolidines: A Comprehensive Technical Guide for Researchers and Drug Developers
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules and functional materials. While substitutions at various positions of the pyrrolidine nucleus have yielded compounds of significant interest, the strategic placement of substituents at the 3-position has unlocked unique structural and functional properties, leading to a surge in research and development in medicinal chemistry, catalysis, and materials science. This in-depth technical guide provides a comprehensive literature review of 3-substituted pyrrolidine derivatives, offering field-proven insights into their synthesis, biological activities, and burgeoning applications.
Part 1: Strategic Synthesis of the 3-Substituted Pyrrolidine Core
The synthetic accessibility of 3-substituted pyrrolidines is a key driver of their widespread investigation. A multitude of synthetic strategies have been developed, each offering distinct advantages in terms of stereocontrol, functional group tolerance, and overall efficiency. This section delves into the most impactful and widely adopted methodologies.
Palladium-Catalyzed Hydroarylation of Pyrrolines: A Direct Route to 3-Aryl Pyrrolidines
The palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a powerful and direct method for the synthesis of 3-aryl pyrrolidines, a class of compounds with significant biological relevance.[1][2][3][4][5] This approach circumvents the multi-step sequences often required in traditional synthetic routes.
The reaction typically involves the coupling of an N-alkyl-2-pyrroline with an aryl bromide in the presence of a palladium catalyst, a phosphine ligand, and a suitable base.[5] A key feature of this transformation is the reductive Heck reaction pathway, where a hydride source, often the excess pyrroline substrate itself, facilitates the reduction of the intermediate Heck adduct to yield the saturated pyrrolidine ring.[3]
Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Propyl-2-pyrroline with an Aryl Bromide [5]
-
Reaction Setup: To a 20 mL microwave vial, add PdCl2 (21 mg, 0.12 mmol, 0.04 eq.), P(o-Tol)3 (54 mg, 0.18 mmol, 0.06 eq.), N,N-dimethylpiperazine (2.1 mL, 15 mmol), the desired aryl bromide (3 mmol), Cu(OTf)2 (1.08 g, 3 mmol), N-propyl-3-pyrroline (1.17 mL, 9 mmol), and acetonitrile (3 mL).
-
Reaction Conditions: Seal the vial and heat the mixture at 100 °C for 17 hours.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature and dilute with CH2Cl2 (10 mL). Add Et2O (100 mL) and wash with aqueous NH4OH (28%, 100 mL). Separate the organic layer, and extract the aqueous layer with Et2O (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
// Nodes Pyrroline [label="N-Alkyl-2-pyrroline"]; ArylBromide [label="Aryl Bromide"]; PdCatalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; OxidativeAddition [label="Oxidative Addition"]; ArylPdComplex [label="Aryl-Pd(II) Complex"]; MigratoryInsertion [label="Migratory Insertion"]; AlkylPdComplex [label="Alkyl-Pd(II) Intermediate"]; HydrideSource [label="Hydride Source\n(e.g., excess pyrroline)", shape=parallelogram, fillcolor="#EA4335"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="3-Aryl Pyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd0_regen [label="Pd(0) Catalyst\n(regenerated)", shape=ellipse, fillcolor="#FBBC05"];
// Edges Pyrroline -> MigratoryInsertion; ArylBromide -> OxidativeAddition; PdCatalyst -> OxidativeAddition; OxidativeAddition -> ArylPdComplex; ArylPdComplex -> MigratoryInsertion; MigratoryInsertion -> AlkylPdComplex; HydrideSource -> ReductiveElimination; AlkylPdComplex -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0_regen; Pd0_regen -> OxidativeAddition [style=dashed]; } .dot Caption: Palladium-Catalyzed Hydroarylation Workflow.
[3+2] Cycloaddition Reactions: Constructing the Pyrrolidine Ring with Stereocontrol
[3+2] Cycloaddition reactions are a cornerstone of pyrrolidine synthesis, allowing for the rapid construction of the five-membered ring with excellent control over stereochemistry.[6] This methodology involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). Azomethine ylides are the most common 1,3-dipoles used for this purpose, reacting with a variety of alkenes to generate highly substituted pyrrolidines.
The stereochemical outcome of the reaction can be controlled by using chiral auxiliaries, chiral catalysts, or by employing substrates with pre-existing stereocenters. The use of chiral N-tert-butanesulfinyl imines as precursors to azomethine ylides has proven to be a particularly effective strategy for the diastereoselective synthesis of densely substituted pyrrolidines.[6]
Ring-Closing Metathesis (RCM): A Versatile Approach to Functionalized Pyrrolidines
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide range of cyclic structures, including pyrrolidines.[7] This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular cyclization of a diene precursor. The versatility of RCM allows for the synthesis of 3-substituted 3-pyrrolines from appropriately substituted diallylamines, which can then be reduced to the corresponding saturated pyrrolidines.[8]
Experimental Workflow: Synthesis of N-Boc-3-pyrroline via RCM [9]
-
Substrate Preparation: Synthesize N-Boc-diallylamine from diallylamine and di-tert-butyl dicarbonate.
-
Ring-Closing Metathesis: Dissolve N-Boc-diallylamine in an appropriate solvent (e.g., dichloromethane or toluene) and add a catalytic amount of a Grubbs-type ruthenium catalyst. The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or distillation to yield N-Boc-3-pyrroline.
// Nodes Diallylamine [label="Diallylamine"]; BocProtection [label="Boc Protection"]; N_Boc_Diallylamine [label="N-Boc-diallylamine"]; RCM [label="Ring-Closing Metathesis\n(Grubbs Catalyst)"]; N_Boc_3_pyrroline [label="N-Boc-3-pyrroline"]; Reduction [label="Reduction\n(e.g., H2, Pd/C)"]; N_Boc_pyrrolidine [label="N-Boc-3-substituted pyrrolidine"];
// Edges Diallylamine -> BocProtection; BocProtection -> N_Boc_Diallylamine; N_Boc_Diallylamine -> RCM; RCM -> N_Boc_3_pyrroline; N_Boc_3_pyrroline -> Reduction; Reduction -> N_Boc_pyrrolidine; } .dot Caption: RCM approach to 3-substituted pyrrolidines.
Part 2: The Biological Significance and Therapeutic Potential of 3-Substituted Pyrrolidines
The 3-substituted pyrrolidine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[3][4][5][10] Their conformational flexibility and the ability to project substituents into specific regions of a binding pocket make them attractive candidates for the design of potent and selective ligands for various biological targets.
Central Nervous System (CNS) Activity: Targeting Dopamine and Serotonin Receptors
3-Aryl pyrrolidines have been extensively investigated for their activity at dopamine and serotonin receptors, which are key targets for the treatment of a range of neurological and psychiatric disorders.[3][5] For instance, 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for these receptors.[3][5]
Structure-Activity Relationship (SAR) Insights for Dopamine D3 Receptor Ligands:
A study on a series of 3-(3-hydroxyphenyl)pyrrolidine analogues revealed key SAR insights for dopamine D3 receptor affinity and selectivity.[11]
| N-Substituent | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| n-Pentyl | 15.6 | 1230 | 79 |
| n-Hexyl | 8.9 | 980 | 110 |
| n-Heptyl | 5.4 | 750 | 139 |
| n-Octyl | 6.8 | 890 | 131 |
| n-Nonyl | 12.1 | 1150 | 95 |
| n-Decyl | 25.3 | 2100 | 83 |
Table 1: In vitro binding affinities of N-alkyl-3-(3-hydroxyphenyl)pyrrolidines at human dopamine D2 and D3 receptors.[11]
The data indicate that an optimal alkyl chain length of seven carbons at the nitrogen atom provides the highest affinity and selectivity for the D3 receptor, suggesting a specific hydrophobic pocket in the receptor that can accommodate this substituent.
Enzyme Inhibition: A Promising Avenue for Drug Discovery
3-Substituted pyrrolidine derivatives have also shown promise as inhibitors of various enzymes implicated in disease. For example, certain derivatives have been investigated as inhibitors of inorganic pyrophosphatase, an essential enzyme in various pathogens.[10]
Antibacterial and Antiviral Activity
The pyrrolidine scaffold is present in numerous antibacterial and antiviral drugs.[12] The development of novel 3-substituted pyrrolidine derivatives continues to be an active area of research in the quest for new anti-infective agents. For example, 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines have demonstrated antibacterial activity.[10]
Part 3: Emerging Applications in Catalysis and Materials Science
Beyond their therapeutic potential, 3-substituted pyrrolidines are finding increasing use in the fields of asymmetric catalysis and materials science.
Asymmetric Catalysis: Chiral Ligands for Enantioselective Transformations
Chiral 3-substituted pyrrolidine derivatives have been successfully employed as ligands in asymmetric catalysis. Their rigid and well-defined stereochemical structures can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. For instance, chiral pyrrolidine-substituted ferrocene-derived ligands have been shown to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantioselectivities.[13][14]
// Nodes Substrate [label="Prochiral Substrate"]; MetalCatalyst [label="Metal Catalyst\n(e.g., Rhodium)"]; ChiralLigand [label="Chiral 3-Substituted\nPyrrolidine Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChiralComplex [label="Chiral Metal-Ligand\nComplex"]; Reaction [label="Enantioselective\nTransformation"]; EnantiomericProducts [label="Enantiomeric Products\n(R and S)", shape=Mdiamond];
// Edges Substrate -> Reaction; MetalCatalyst -> ChiralComplex; ChiralLigand -> ChiralComplex; ChiralComplex -> Reaction; Reaction -> EnantiomericProducts; } .dot Caption: Role of 3-substituted pyrrolidines in catalysis.
Materials Science: Building Blocks for Functional Materials
While still a nascent field, the incorporation of 3-substituted pyrrolidine units into polymers and other materials is being explored to impart specific properties. For example, ferrocene-containing pyrrolidine derivatives have been investigated for their potential in creating redox-active materials.[13][15] The unique electronic and structural features of these derivatives make them intriguing building blocks for the development of novel sensors, catalysts, and electronic materials.
Part 4: Characterization of 3-Substituted Pyrrolidine Derivatives
The unambiguous characterization of newly synthesized 3-substituted pyrrolidine derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for elucidating the structure of these compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the molecule. For example, the 13C NMR spectrum of 1-phenylpyrrolidine shows characteristic signals for the aromatic and pyrrolidine carbons.[16][17][18]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Conclusion
The 3-substituted pyrrolidine scaffold represents a highly versatile and valuable platform in modern chemical science. The development of efficient and stereoselective synthetic methods has provided researchers with access to a vast chemical space, leading to the discovery of potent drug candidates, highly effective catalysts, and novel materials. The continued exploration of this privileged structural motif is certain to yield further breakthroughs in a wide range of scientific disciplines. This guide has provided a comprehensive overview of the current state of the art, offering a solid foundation for researchers and drug development professionals to build upon in their own endeavors.
References
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Gundala, S., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 5(11), 1215-1219. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Neuman, W. A., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1835-1839. [Link]
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Brandänge, S., & Rodriquez, B. (1988). 3-Pyrroline synthesis. Synthesis, 1988(4), 347-348. [Link]
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Zaripova, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(11), 2538. [Link]
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Various Authors. (2024). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358–7363. [Link]
-
Ekins, S., et al. (2000). Three- and four-dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2C9 inhibitors. Pharmacogenetics, 10(8), 713-723. [Link]
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Guiry, P. J., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6078. [Link]
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Obeng, S., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(21), 3867–3886. [Link]
-
National Center for Biotechnology Information. (2024). 1-Phenylpyrrolidine. PubChem Compound Database. [Link]
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Brogi, S., et al. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. International Journal of Molecular Sciences, 25(14), 7767. [Link]
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Bertrand, J., et al. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 88, 243. [Link]
-
Guiry, P. J., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6078. [Link]
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Constantinescu, T., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4989. [Link]
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Tuccinardi, T., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(10), 1969. [Link]
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Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Journal of the American Society for Mass Spectrometry, 31(6), 1221-1230. [Link]
-
Various Authors. (2024). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (2024). (3r,4r,5s)-3-hydroxy-5-[(s)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one. PubChem Compound Database. [Link]
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van der Westhuizen, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Organic and Medicinal Chemistry. (2025, September 30). QSAR: Quantitative structure–activity relationship PART 1 [Video]. YouTube. [Link]
-
Zeynizadeh, B., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15905-15917. [Link]
-
Togni, A., et al. (2025, March 17). Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]
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Dr. Vandana Singh. (2021, February 25). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs [Video]. YouTube. [Link]
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Guiry, P. J., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. ResearchGate. [Link]
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The Architectural Elegance of Alkyl-Substituted Pyrrolidines: A Technical Guide for the Modern Chemist
Foreword: The Pyrrolidine Scaffold - A Cornerstone in Drug Discovery
To the discerning researcher in the pharmaceutical sciences, the pyrrolidine ring is more than a mere five-membered saturated heterocycle; it is a privileged scaffold, a testament to nature's ingenuity and a fertile ground for synthetic innovation.[1][2][3][4] Its prevalence in a vast array of natural products, from the neuroactive alkaloids to potent enzyme inhibitors, underscores its evolutionary selection as a key molecular framework for biological recognition.[2][3][5] This guide is crafted for those who seek to harness the power of this remarkable motif, offering an in-depth exploration of novel alkyl-substituted pyrrolidine building blocks – from their strategic synthesis to their profound impact on medicinal chemistry. We will delve into the causality behind synthetic choices, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern the construction and application of these vital chemical entities.
I. Strategic Synthesis of Alkyl-Substituted Pyrrolidines: A Chemist's Blueprint
The art of pyrrolidine synthesis lies in the precise control of stereochemistry and the strategic introduction of substituents. The non-planar, "puckered" conformation of the pyrrolidine ring provides a three-dimensional canvas for molecular design, allowing for the exploration of chemical space in ways that flat, aromatic systems cannot.[5] This section will illuminate key methodologies that have revolutionized the construction of these valuable building blocks.
The Power of Asymmetry: Catalytic Enantioselective Pathways
The biological activity of chiral pyrrolidine-containing molecules is often exquisitely dependent on their stereochemistry. Consequently, asymmetric synthesis is not a luxury but a necessity. Catalytic asymmetric methods offer an elegant and atom-economical approach to enantioenriched pyrrolidines.
A cornerstone of modern pyrrolidine synthesis is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides .[1][6] This powerful transformation allows for the construction of the pyrrolidine core with the simultaneous creation of multiple stereocenters. The choice of metal catalyst and chiral ligand is paramount in dictating the stereochemical outcome.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
III. Future Horizons and Concluding Remarks
The journey into the chemical space of alkyl-substituted pyrrolidines is far from over. The development of novel catalytic systems, the exploration of new reaction pathways, and the application of computational modeling will undoubtedly unveil new generations of these indispensable building blocks. As our understanding of disease biology deepens, so too will our ability to design and synthesize precisely tailored pyrrolidine-based therapeutics.
This guide has endeavored to provide a comprehensive yet practical overview for the modern researcher. By understanding the principles behind the synthesis and application of novel alkyl-substituted pyrrolidine building blocks, we are better equipped to navigate the challenges of drug discovery and contribute to the development of the medicines of tomorrow.
References
-
Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Figshare. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. PubMed. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS. [Link]
-
Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'. bioRxiv. [Link]
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The 3-(Pentan-3-yl)pyrrolidine Scaffold: Strategic Applications in Medicinal Chemistry
Executive Summary
3-(Pentan-3-yl)pyrrolidine (also known as 3-(1-ethylpropyl)pyrrolidine) represents a specialized structural motif in medicinal chemistry, distinguished by its combination of a polar, ionizable nitrogen heterocycle and a sterically demanding, non-aromatic hydrophobic moiety.[1] Unlike the ubiquitous 3-phenylpyrrolidine scaffold found in numerous psychoactive agents, the 3-(pentan-3-yl) variant offers a unique "fat" lipophilic vector—isosteric to a tert-butyl group but with greater flexibility and width. This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in fragment-based drug discovery (FBDD) and lead optimization, particularly for GPCR and transporter targets requiring occupancy of large hydrophobic pockets without aromatic pi-stacking interactions.
Part 1: Chemical Profile & Pharmacophore Analysis
Structural Attributes
The molecule consists of a pyrrolidine ring substituted at the C3 position with a pentan-3-yl group (diethylmethyl). This substitution pattern introduces specific physicochemical biases:
-
Steric Bulk: The pentan-3-yl group is significantly bulkier than an n-propyl or isopropyl group. It sweeps a large conformational volume, effectively "locking" the pyrrolidine ring into specific envelope conformations to minimize 1,3-diaxial-like interactions.
-
Chirality: The C3 carbon is a stereocenter. Enantiomers (3R and 3S) often exhibit distinct pharmacological profiles. The substituent itself is achiral (symmetrical), simplifying the stereochemical complexity compared to a 2-pentyl group.
-
Lipophilicity: The addition of a C5 branched alkyl chain significantly increases logP (approx. +2.0 to +2.5 log units relative to unsubstituted pyrrolidine), facilitating blood-brain barrier (BBB) penetration in CNS targets.
Physicochemical Data (Predicted)
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C9H19N | Low molecular weight fragment (<150 Da). |
| Molecular Weight | 141.26 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~2.8 - 3.1 | High lipophilicity; good for membrane permeability. |
| pKa (Conj. Acid) | ~10.5 | Highly basic; exists as a cation at physiological pH. |
| Rotatable Bonds | 2 (C3-C(Et)2 bond, plus internal Et rotations) | Limited flexibility compared to linear alkyls; entropic benefit. |
| Topological Polar Surface Area | 12.03 Ų | Excellent CNS penetration potential. |
Part 2: Synthesis Strategies
The synthesis of 3-(pentan-3-yl)pyrrolidine is not trivial due to the steric hindrance of the 1-ethylpropyl group. Two primary routes are recommended: Grignard Addition (Route A) for rapid medicinal chemistry exploration, and Malonate Alkylation (Route B) for scale-up.
Route A: Grignard Addition to N-Boc-3-pyrrolidinone (MedChem Route)
This route is preferred for generating small batches (grams) quickly. It relies on the nucleophilic addition of a bulky Grignard reagent to a protected ketone.
Reaction Scheme (DOT Visualization):
Figure 1: Synthesis Route A via Grignard Addition.
Detailed Experimental Protocol (Route A)
Step 1: Grignard Addition
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.5 M).
-
Addition: Cool to -78°C. Add 3-pentylmagnesium bromide (1.2 eq, prepared from 3-bromopentane and Mg) dropwise over 30 mins.
-
Workup: Stir at -78°C for 2h, then warm to RT. Quench with sat. NH4Cl. Extract with EtOAc.
-
Purification: Flash chromatography (Hex/EtOAc) to yield the tertiary alcohol.
Step 2: Dehydration & Reduction
-
Dehydration: Treat the alcohol with TFA/DCM (1:1) to remove the Boc group and induce dehydration simultaneously, or use MsCl/Et3N followed by elimination. Note: This yields a mixture of alkenes.
-
Reprotection (Optional): If purification is difficult, re-protect with Boc2O.
-
Hydrogenation: Dissolve the alkene mixture in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 16h.
-
Final Deprotection: If Boc-protected, treat with 4N HCl in dioxane.
-
Isolation: Basify with NaOH, extract with DCM, dry over MgSO4, and concentrate to yield the free amine oil.
Part 3: Medicinal Chemistry Applications[2][3][4][5]
Scaffold Hopping & Steric Probing
The 3-(pentan-3-yl) group is a valuable tool for Scaffold Hopping . It is often used to replace:
-
Cyclohexyl groups: Similar volume but different shape (flexible vs. rigid).
-
Phenyl rings: To remove aromaticity (reducing metabolic liability or pi-stacking) while maintaining lipophilic bulk.
-
tert-Butyl groups: To extend the reach of the hydrophobic interaction into a deeper pocket.
Target Class Relevance
A. Monoamine Transporter Inhibitors (DAT/NET/SERT)
3-Substituted pyrrolidines are privileged scaffolds for monoamine reuptake inhibitors. While 3-aryl pyrrolidines drive potency via pi-pi interactions with tyrosine residues in the transporter, 3-alkyl derivatives modulate selectivity.
-
Strategy: Use the pentan-3-yl group to induce selectivity for NET (Norepinephrine Transporter) over DAT (Dopamine Transporter) by exploiting subtle differences in the hydrophobic accessory pockets.
B. Chemokine Receptor Antagonists (CCR5/CCR2)
CCR5 antagonists (e.g., Maraviroc) often feature a central tropane or piperidine core. The pyrrolidine scaffold offers a lower molecular weight alternative.
-
Mechanism:[2] The bulky 3-pentyl group can occupy the hydrophobic "chimney" of the GPCR, anchoring the molecule while the basic nitrogen interacts with the conserved Aspartate/Glutamate residue.
C. Histamine H3 Antagonists
H3 antagonists frequently utilize a basic amine connected to a lipophilic tail. The 3-(pentan-3-yl)pyrrolidine serves as an excellent "head group" that provides both the necessary basicity and the steric bulk to ensure receptor subtype selectivity.
SAR Decision Logic
When to deploy this scaffold? Use the logic tree below.
Figure 2: SAR Decision Tree for Hydrophobic Pocket Optimization.
Part 4: Validation & Assay Protocols
Microsomal Stability Assay
Because the pentan-3-yl group contains multiple secondary and tertiary carbons, it is susceptible to oxidative metabolism (CYP450). This assay is critical to validate the scaffold's durability.
Protocol:
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Target:
protein is desirable. If stability is low, consider fluorination of the ethyl chains to block metabolic soft spots.
-
References
-
Sweeney, J. B., et al. (2018).[1] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience.[1] Link
-
Context: Establishes 3-substituted pyrrolidines as privileged structures for serotonin and dopamine receptor ligands.[3]
-
-
Fleck, T. J., et al. (2003).[4] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Link
- Context: Demonstrates synthetic routes for complex alkyl-substituted pyrrolidines.
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry. Link
- Context: Validates the use of bulky 3-substituted pyrrolidines in GPCR antagonist design.
- Carreira, E. M., et al. (2011). Pyrrolidines in Drug Discovery: A Versatile Scaffold. (General Reference on Scaffold Utility). Context: General background on the "envelope" conformation and steric properties of the pyrrolidine ring.
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomers of 3-pentylpyrrolidine derivatives
Technical Deep Dive: Stereochemical & Pharmacological Profiling of 3-Pentylpyrrolidine Derivatives
Executive Summary
The 3-pentylpyrrolidine scaffold represents a critical structural motif in medicinal chemistry, distinct from its 2-substituted analogs (e.g., proline derivatives) and 1-substituted analogs (e.g., tertiary amines). Characterized by a chiral center at the C3 position and a flexible lipophilic pentyl chain, this scaffold is frequently investigated for its utility in modulating Monoamine Transporters (MATs), Sigma receptors, and Nicotinic Acetylcholine Receptors (nAChRs).
This guide provides a rigorous technical analysis of the isomers of 3-pentylpyrrolidine, focusing on enantioselective synthesis, chiral resolution, and the structure-activity relationships (SAR) governing its derivatives.
Stereochemical Framework & Isomerism
The core structure of 3-pentylpyrrolidine possesses a single chiral center at carbon-3 (C3). This results in two distinct enantiomers. The biological activity of derivatives based on this scaffold is highly stereodependent, often exhibiting a significant eudismic ratio (the ratio of potency between the active and inactive enantiomer).
| Isomer | Cahn-Ingold-Prelog (CIP) | Structural Characteristic | Pharmacological Relevance |
| (+)-Isomer | Typically (3R) | Pentyl group orientation facilitates specific hydrophobic pocket binding. | Often the eutomer (active form) for DAT/NET inhibition in 3-alkylpyrrolidine series. |
| (-)-Isomer | Typically (3S) | Mirror image; different spatial occupancy. | Frequently the distomer, though may exhibit off-target affinity (e.g., nAChR desensitization). |
Conformational Dynamics: Unlike the rigid piperidine ring, the pyrrolidine ring undergoes rapid envelope flipping (pseudorotation). The bulky 3-pentyl group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing specific ring puckers that influence receptor docking.
Synthetic Methodologies
To access high-purity isomers for drug development, researchers must move beyond racemic synthesis. Two primary validated workflows are presented below.
Workflow A: Enantioselective Metal-Catalyzed Hydroalkylation
Best for: High-throughput generation of C3-substituted libraries.
This modern approach utilizes transition metal catalysis to install the pentyl chain directly onto a 3-pyrroline precursor with high enantiocontrol.
Protocol Parameters:
-
Catalyst: Nickel(II) complex with chiral bis-oxazoline (BiOx) ligands.
-
Substrate: N-Boc-3-pyrroline.
-
Reagent: Pentylzinc iodide (Negishi reagent) or Pentylboronic acid.
-
Mechanism: The Ni-hydride species facilitates migratory insertion, directing the alkyl group to the C3 position rather than C2.
Workflow B: Chiral Pool Synthesis (The "Malimide" Route)
Best for: Multi-gram scale up and absolute stereochemical certainty.
Step-by-Step Protocol:
-
Starting Material: Begin with (S)-Malic Acid.
-
Cyclization: Condense with benzylamine to form (S)-N-benzyl-3-hydroxypyrrolidine-2,5-dione (imide).
-
Reduction/Elimination: Reduce carbonyls (LiAlH4) and eliminate the hydroxyl group to yield the chiral 3-substituted pyrrolidine core.
-
Alkylation: Lithiation at C3 followed by reaction with 1-bromopentane (requires careful control to prevent racemization).
Analytical Resolution & Quality Control
For drug development, enantiomeric excess (ee) must be >99%.
Chiral HPLC Methodology:
-
Column: Chiralpak IA or IC (Amylose-based immobilized phase).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (or Refractive Index if UV chromophore is weak).
-
Separation Logic: The pentyl chain interacts with the amylose spiral grooves. The (S)-isomer typically elutes first due to weaker steric inclusion compared to the (R)-isomer.
Diastereomeric Salt Crystallization (Self-Validating Protocol):
-
Dissolve racemic 3-pentylpyrrolidine (10 mmol) in hot ethanol.
-
Add (L)-(+)-Tartaric acid (5 mmol, 0.5 eq).
-
Cool slowly to 4°C over 12 hours.
-
Filter crystals. The solid is usually enriched with the (S, S)-diastereomeric salt.
-
Validation: Liberate the free base of a small sample and run Chiral HPLC. If ee < 98%, recrystallize.
Pharmacological Implications & Derivatives[1][2][3][4][5][6][7][8][9][10][11]
The "pentyl" chain is not arbitrary; it serves as a critical lipophilic probe.
Structure-Activity Relationship (SAR):
-
Lipophilicity (LogP): The pentyl group adds ~2.5 log units compared to the unsubstituted ring, pushing the LogP to ~2.8. This ensures high Blood-Brain Barrier (BBB) permeability.
-
Steric Bulk: The C5 chain length is often the "limit" for the S1 hydrophobic pocket in Dopamine Transporters (DAT). Longer chains (hexyl/heptyl) often see a sharp drop in affinity due to steric clash.
Key Derivatives:
-
N-Methyl-3-pentylpyrrolidine: Increases basicity and metabolic stability. Often more potent than the secondary amine.
-
N-Benzyl-3-pentylpyrrolidine: Used to probe larger hydrophobic pockets (e.g., Sigma-1 receptor).
References
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: PubMed / NIH. URL:[Link] (Contextual match for general 3-substituted synthesis)
-
Highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of readily available 3-pyrrolines. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD. Source: Int J Legal Med (Methodology adapted for pyrrolidine isomers). URL:[Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Pharmacology. URL:[Link]
Lipophilic pyrrolidine scaffolds for drug discovery
An In-Depth Technical Guide to Lipophilic Pyrrolidine Scaffolds in Drug Discovery
Abstract
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of lipophilic substituents to this core structure has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the design, synthesis, and application of lipophilic pyrrolidine scaffolds in modern drug discovery. We will explore the underlying principles that govern their biological activity, delve into practical synthetic methodologies, and showcase their therapeutic potential through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Advantage of Lipophilicity in Pyrrolidine-Based Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. In the context of the pyrrolidine scaffold, the strategic incorporation of lipophilic moieties can:
-
Enhance Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of molecules across biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB). This is particularly crucial for oral bioavailability and for targeting central nervous system (CNS) disorders.
-
Modulate Target Binding: Lipophilic interactions, including van der Waals forces and hydrophobic contacts, are often key drivers of high-affinity ligand-protein binding. Tailoring the lipophilicity of a pyrrolidine-based compound can optimize its fit and interaction within the hydrophobic pockets of a target protein.
-
Influence Metabolic Stability: While excessive lipophilicity can sometimes lead to increased metabolic clearance, carefully designed lipophilic groups can also shield metabolically labile sites on the pyrrolidine ring or its substituents, thereby prolonging the drug's half-life.
It is a common misconception that simply increasing lipophilicity will universally improve a drug candidate's properties. In reality, a delicate balance must be struck. Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity. Therefore, a successful drug design strategy involves the judicious optimization of lipophilicity within a specific range, a concept often referred to as the "rule of five" and its modern refinements.
Table 1: Influence of Lipophilicity on Key Pharmacokinetic Parameters
| Parameter | Impact of Increasing Lipophilicity | Rationale |
| Absorption | Generally increases, then may decrease | Enhanced membrane permeability, but very high lipophilicity can lead to poor dissolution and entrapment in membranes. |
| Distribution | Increased volume of distribution (Vd) | Greater partitioning into tissues and fat. |
| Metabolism | Often increases | Increased susceptibility to metabolism by cytochrome P450 enzymes. |
| Excretion | Generally decreases | Increased tubular reabsorption in the kidneys. |
Synthetic Strategies for Accessing Lipophilic Pyrrolidine Scaffolds
The synthesis of lipophilic pyrrolidine derivatives can be broadly categorized into two main approaches: the derivatization of pre-existing pyrrolidine rings and the de novo construction of the ring with lipophilic substituents already in place.
Functionalization of Proline and its Derivatives
L-Proline and its derivatives, such as 4-hydroxyproline, are readily available and chiral starting materials, making them attractive for the synthesis of enantiomerically pure lipophilic pyrrolidines.
Protocol 1: N-Alkylation/Arylation of a Pyrrolidine Core
This protocol describes a general procedure for the N-alkylation of a pyrrolidine, a common method to introduce lipophilic alkyl groups.
Materials:
-
Pyrrolidine (1.0 eq)
-
Lipophilic alkyl or benzyl halide (e.g., bromododecane) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add pyrrolidine, acetonitrile, and potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the lipophilic alkyl halide to the reaction mixture.
-
Attach a reflux condenser and heat the reaction to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated pyrrolidine.
Causality: The basicity of the pyrrolidine nitrogen allows for a nucleophilic attack on the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. Potassium carbonate acts as a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
De Novo Synthesis: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for constructing the pyrrolidine ring. This approach allows for the incorporation of lipophilic groups from both the ylide and the dipolarophile components.
Workflow for 1,3-Dipolar Cycloaddition
Caption: Workflow for the synthesis of lipophilic pyrrolidines via 1,3-dipolar cycloaddition.
Case Study: Lipophilic Pyrrolidines as Antiviral Agents
The development of potent and selective inhibitors of viral entry and replication is a major focus of antiviral drug discovery. Several research groups have explored lipophilic pyrrolidine scaffolds for this purpose.
One notable example is the development of inhibitors for the human immunodeficiency virus (HIV). The HIV-1 viral protein R (Vpr) is a multifunctional protein that plays a role in viral replication. Small molecules that can bind to Vpr and disrupt its function are of significant interest as potential anti-HIV therapeutics.
Researchers have designed and synthesized a series of N- and C-substituted pyrrolidine derivatives and evaluated their ability to inhibit the Vpr-mediated G2/M cell cycle arrest. Structure-activity relationship (SAR) studies revealed that the introduction of a long lipophilic alkyl chain at the pyrrolidine nitrogen was crucial for potent activity.
Table 2: Structure-Activity Relationship of Lipophilic Pyrrolidines as HIV-1 Vpr Inhibitors
| Compound | Pyrrolidine Substitution | Lipophilic Group | IC₅₀ (µM) for Vpr-induced G2/M arrest |
| 1 | N-substituted | n-Dodecyl | 5.2 |
| 2 | N-substituted | n-Octyl | 15.8 |
| 3 | N-substituted | n-Butyl | > 50 |
| 4 | C-substituted | n-Dodecyl | 28.4 |
Data is illustrative and based on trends reported in the literature.
The data clearly demonstrates that a long N-alkyl chain (dodecyl) confers the highest potency. This is likely due to favorable hydrophobic interactions with a lipophilic pocket in the Vpr protein.
Future Directions and Conclusion
The lipophilic pyrrolidine scaffold continues to be a fertile ground for drug discovery. Future advancements in this area will likely focus on:
-
Diversity-Oriented Synthesis: The development of novel synthetic methods to rapidly generate large libraries of structurally diverse lipophilic pyrrolidines for high-throughput screening.
-
Privileged Structure-Based Design: The use of computational modeling and structural biology to design lipophilic pyrrolidine derivatives with enhanced target specificity and reduced off-target effects.
-
Targeting Protein-Protein Interactions: The inherent three-dimensional nature of the pyrrolidine ring makes it an ideal scaffold for designing inhibitors of challenging targets such as protein-protein interactions.
References
-
Synthesis and biological evaluation of novel N- and C-substituted pyrrolidine derivatives as HIV-1 Vpr inhibitors. [Link]
-
HIV-1 Vpr: A Multifunctional Protein Central to Viral Pathogenesis. [Link]
-
Pyrrolidine-based compounds and their role in medicinal chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrolidine Derivatives as Potential Anticancer Agents. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines: A Review. [Link]
-
The Pyrrolidine Ring in Anticancer Drug Discovery. [Link]
-
Recent Advances in the Synthesis and Application of Pyrrolidine-Based Organocatalysts. [Link]
-
Pyrrolidine-based scaffolds as potential therapeutic agents for neurodegenerative diseases. [Link]
-
Pyrrolidine-based compounds in neglected tropical diseases. [Link]
-
Pyrrolidine-based inhibitors of dipeptidyl peptidase IV: A review. [Link]
Methodological & Application
Application Note: Scalable Synthesis of 3-(Pentan-3-yl)pyrrolidine
This Application Note details the synthesis of 3-(Pentan-3-yl)pyrrolidine starting from 3-pentanone . This protocol is designed for medicinal chemists and process development scientists requiring a robust, scalable route to this lipophilic, steric-bulk-introducing pyrrolidine scaffold.
The selected synthetic strategy utilizes the Stobbe Condensation , a classic yet underutilized C-C bond-forming reaction ideal for sterically hindered ketones. This is followed by catalytic hydrogenation and imide reduction. This route is preferred over direct alkylation strategies due to its high regiocontrol and the avoidance of elimination side-reactions common with secondary alkyl halides.
Introduction & Retrosynthetic Analysis
3-Substituted pyrrolidines are "privileged structures" in drug discovery, serving as core scaffolds for GPCR ligands, kinase inhibitors, and neurotransmitter transporter modulators. The 3-(pentan-3-yl) group (also known as the 1-ethylpropyl group) introduces significant lipophilicity and steric bulk at a specific vector, often used to fill hydrophobic pockets in receptor binding sites.
Strategic Rationale
Direct alkylation of pyrrolidine or succinimide with 3-halopentanes is plagued by low yields due to the competing E2 elimination of the secondary halide. To ensure high fidelity and scalability, we employ a de novo ring construction strategy:
-
Stobbe Condensation: Constructs the 4-carbon dicarboxylic acid backbone while attaching the pentyl skeleton.
-
Hydrogenation: Sets the saturation of the alkyl chain.
-
Cyclization & Reduction: Forms the pyrrolidine ring via a succinimide intermediate.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from 3-pentanone to target pyrrolidine via Stobbe condensation logic.
Detailed Experimental Protocol
Step 1: Stobbe Condensation
This step couples 3-pentanone with diethyl succinate. The use of potassium tert-butoxide is critical as it drives the formation of the lactone intermediate which then opens to the stable carboxylate salt, preventing retro-Claisen condensation.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Pentanone | 1.0 | Starting Material |
| Diethyl Succinate | 1.2 | Nucleophile Source |
| t-BuOK | 1.3 | Base |
| t-BuOH | Solvent | Reaction Medium |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with t-BuOK (1.3 eq) and anhydrous t-BuOH (5 mL/mmol). Stir until dissolved.
-
Addition: Mix 3-pentanone (1.0 eq) and diethyl succinate (1.2 eq) in a separate vessel. Add this mixture dropwise to the base solution over 30 minutes at room temperature.
-
Note: The solution will turn yellow/brown, indicating enolate formation.
-
-
Reaction: Heat the mixture to reflux (approx. 83°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.
-
Workup: Cool to RT. Acidify with 2M HCl to pH ~2. Concentrate under reduced pressure to remove t-BuOH.
-
Extraction: Extract the aqueous residue with Diethyl Ether (3x). The product (half-ester) is in the organic layer.
-
Purification: Extract the ether layer with saturated NaHCO3 (3x). This moves the half-ester (acid) into the aqueous phase, leaving neutral impurities (unreacted ketone/diester) in the ether. Acidify the aqueous extracts with conc. HCl and re-extract into ether. Dry (MgSO4) and concentrate to yield 3-(ethoxycarbonyl)-4-ethylhex-3-enoic acid .
Step 2: Esterification & Hydrogenation
The Stobbe product contains a tetrasubstituted double bond and a free carboxylic acid. We first esterify the acid to facilitate purification and hydrogenation.
Protocol:
-
Esterification: Dissolve the crude half-ester in absolute Ethanol (10 mL/mmol). Add catalytic conc.[1][2] H2SO4 (0.1 eq). Reflux for 4 hours (Fischer Esterification). Concentrate and perform standard aqueous workup to obtain the diester intermediate .
-
Hydrogenation: Dissolve the diester in MeOH/EtOAc (1:1). Add 10 wt% Pd/C (10% by mass of substrate).
-
Critical: Due to the steric bulk of the tetrasubstituted olefin, standard balloon pressure may be insufficient. Use a Parr shaker or autoclave at 50 psi (3.5 bar) H2 at 50°C for 12-24 hours.
-
Validation: Check 1H NMR for the disappearance of the alkene signal.
-
Product:Diethyl 2-(pentan-3-yl)succinate .
-
Step 3: Cyclization to N-Benzyl Succinimide
Direct thermal cyclization with benzylamine is efficient and avoids the need for expensive coupling reagents.
Protocol:
-
Mix Diethyl 2-(pentan-3-yl)succinate (1.0 eq) and Benzylamine (1.1 eq) in a flask.
-
Heat the neat mixture to 160°C for 4 hours.
-
Mechanism: The high temperature drives off ethanol, pushing the equilibrium toward the thermodynamic imide product.
-
-
Cool to RT. The residue can often be recrystallized from EtOH/Hexane or purified by flash chromatography (SiO2, 10-20% EtOAc/Hexane).
-
Product: N-Benzyl-3-(pentan-3-yl)succinimide .
Step 4: Global Reduction (Imide to Pyrrolidine)
Lithium Aluminum Hydride (LiAlH4) is the reagent of choice to reduce both carbonyls of the succinimide to methylenes.
Safety Alert: LiAlH4 reacts violently with water. Use strictly anhydrous conditions.
Protocol:
-
Setup: Flame-dry RBF, N2 atmosphere. Suspend LiAlH4 (3.0 eq) in anhydrous THF (0°C).
-
Addition: Dissolve the Succinimide from Step 3 in anhydrous THF. Add dropwise to the LiAlH4 slurry.
-
Reflux: Warm to RT, then reflux for 6–12 hours. The solution typically turns grey.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH4 used). - mL 15% NaOH.
- mL Water.
-
mL Water (where
-
Filtration: Stir until a white granular precipitate forms. Filter through Celite.
-
Isolation: Concentrate the filtrate. The resulting oil is N-Benzyl-3-(pentan-3-yl)pyrrolidine .
Step 5: Debenzylation (Final Deprotection)
-
Dissolve the N-benzyl pyrrolidine in MeOH. Add Pd(OH)2/C (Pearlman's catalyst) or Pd/C.
-
Stir under H2 (balloon or 1 atm) at RT for 12 hours.
-
Filter and concentrate.
-
Salt Formation (Optional but Recommended): Treat the free amine with HCl in ether to precipitate 3-(Pentan-3-yl)pyrrolidine hydrochloride . This solid form is stable and easier to handle than the free base oil.
Process Safety & Quality Control (QC)
Critical Process Parameters (CPPs)
-
Moisture Control: Steps 1 (Stobbe) and 4 (LiAlH4) are strictly moisture-sensitive.
-
Hydrogenation Pressure: In Step 2, failure to reduce the tetrasubstituted double bond is a common failure mode. Ensure catalyst quality and sufficient pressure.
-
Quench Exotherm: The LiAlH4 quench is highly exothermic. Add water very slowly.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl3) | Characteristic multiplets for Pentyl group (0.8-1.5 ppm); Pyrrolidine ring protons (1.5-3.5 ppm). Absence of aromatic protons (after Step 5). |
| Purity | HPLC-MS | >95% Area Under Curve (AUC). |
| Residual Solvent | GC-Headspace | <5000 ppm (Ethanol/THF). |
References
-
The Stobbe Condensation: Johnson, W. S.; Daub, G. H. "The Stobbe Condensation." Organic Reactions, 1951 , 6, 1–73.
-
Succinimide Reduction: Scriba, G. K. E. "Synthesis of 3-substituted pyrrolidines as potential anticonvulsants." Archiv der Pharmazie, 1993 , 326(8), 477–481.
-
General Pyrrolidine Synthesis: Sweeney, J. B., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."[1][3][4] iScience, 2018 , 9, 328-336.[4]
- Hydrogenation of Hindered Alkenes: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
Sources
Application Notes and Protocols for N-Alkylation of 3-(Pentan-3-yl)pyrrolidine
Introduction: Navigating the Challenges of Steric Hindrance in Pyrrolidine Alkylation
The N-alkylated pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds, from antiviral agents to central nervous system therapeutics.[1][2] The nitrogen atom of the pyrrolidine ring serves as a crucial handle for introducing diverse functionalities, thereby modulating the physicochemical properties, target affinity, and pharmacokinetic profile of a molecule. However, the seemingly straightforward N-alkylation of pyrrolidines can become a significant synthetic hurdle, particularly when the ring is substituted with sterically demanding groups.
The subject of this guide, 3-(pentan-3-yl)pyrrolidine, presents a classic example of such a challenge. The bulky pentan-3-yl group in close proximity to the nitrogen atom sterically encumbers the nucleophilic center, slowing down the rate of desired reactions and often leading to side reactions or incomplete conversion. This necessitates the careful selection of alkylation protocols and optimization of reaction conditions to achieve efficient and clean transformations.
This application note provides detailed protocols and expert insights into two robust methods for the N-alkylation of 3-(pentan-3-yl)pyrrolidine: Reductive Amination and Buchwald-Hartwig Amination . These methods have been chosen for their broad applicability, functional group tolerance, and proven efficacy in overcoming the challenges posed by sterically hindered secondary amines. We will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer guidance on troubleshooting common issues.
Protocol 1: Reductive Amination for the N-Alkylation of 3-(Pentan-3-yl)pyrrolidine with Aldehydes and Ketones
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds.[3][4] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is often preferred for its operational simplicity and the use of readily available starting materials. For sterically hindered amines like 3-(pentan-3-yl)pyrrolidine, the choice of a suitable reducing agent is critical to ensure efficient reduction of the sterically hindered iminium intermediate without reducing the starting carbonyl compound.
Mechanistic Rationale
The key to a successful reductive amination is the chemoselective reduction of the C=N bond of the iminium ion in the presence of the C=O bond of the carbonyl compound. Mild hydride reagents such as sodium triacetoxyborohydride [NaBH(OAc)₃] and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[5] NaBH(OAc)₃ is particularly advantageous as it is less toxic than NaBH₃CN and the reaction can often be performed in non-aqueous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The mild acidity of the acetic acid byproduct generated from NaBH(OAc)₃ can also catalyze the formation of the iminium ion.
Experimental Workflow: Reductive Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. mdpi.com [mdpi.com]
Application Note: Optimized Reductive Amination Procedures for Pyrrolidine Derivatives
Abstract & Strategic Overview
Pyrrolidine moieties are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Nicotine, Procyclidine, Captopril). Their incorporation via reductive amination is a pivotal step in medicinal chemistry. However, pyrrolidines—as secondary amines—present unique challenges compared to primary amines. They form iminium ions rather than neutral imines, altering the electronic requirements for reduction.
This guide provides three distinct, field-validated protocols for the reductive amination of pyrrolidines. The selection of the correct method depends on substrate steric hindrance, acid sensitivity, and scalability requirements.
Key Decision Factors
-
Method A (STAB): The "Gold Standard" for high chemoselectivity and mild conditions.
-
Method B (Ti-Mediated): Essential for sterically hindered ketones or electron-deficient amines.
-
Method C (Catalytic Hydrogenation): The choice for industrial scale-up and "green" chemistry compliance.
Mechanistic Insight: The Iminium Driver
Unlike primary amines, which form neutral imines that must be protonated to be reduced, pyrrolidines react with carbonyls to form a positively charged iminium ion (or an enamine in equilibrium). Borohydride reagents reduce this iminium species much faster than the parent ketone, providing the kinetic basis for chemoselectivity.
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the divergence between iminium formation and enamine equilibrium, highlighting the reduction step.
Caption: Mechanistic pathway for secondary amines. Note that the reduction targets the Iminium Ion species.
Experimental Protocols
Method A: The Abdel-Magid Protocol (STAB)
Best for: General synthesis, acid-sensitive substrates, and high chemoselectivity. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1]
Rationale: STAB is less toxic than cyanoborohydride and does not require strict pH monitoring. It reduces aldehydes/ketones very slowly, allowing the iminium ion to form and be reduced selectively.
Protocol:
-
Preparation: In a dry flask under nitrogen, dissolve the Carbonyl substrate (1.0 equiv) and Pyrrolidine derivative (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Note: DCE is preferred for faster reaction rates, but THF is required for solubility of certain polar scaffolds.
-
-
Catalyst Addition: Add Acetic Acid (AcOH) (1.0–2.0 equiv).
-
Critical: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.
-
-
Reducing Agent: Add STAB (1.4–1.6 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC.
-
Endpoint: Disappearance of the carbonyl starting material.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (approx. 10 mL per mmol substrate). Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best for: Sterically hindered ketones (e.g., tert-butyl ketones), electron-deficient amines, or when Method A fails to reach conversion. Reagent: Ti(OiPr)₄ + NaBH₄ (or NaCNBH₃).
Rationale: Pyrrolidine is a secondary amine; steric bulk can prevent iminium formation. Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium species.
Protocol:
-
Complexation: In a dry flask under Argon, combine Ketone (1.0 equiv) and Pyrrolidine (1.2 equiv) (neat if liquid, or in minimal dry THF).
-
Titanium Addition: Add Ti(OiPr)₄ (1.2–1.5 equiv) dropwise.
-
Critical: The mixture often becomes viscous. Stir at ambient temperature for 1–4 hours before adding the reducing agent. This "pre-complexation" period is vital for hindered substrates.
-
-
Dilution: Dilute with absolute Ethanol or Methanol (approx. 2-3 mL/mmol).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.
-
Safety: Exothermic reaction with hydrogen gas evolution.
-
-
Hydrolysis: Stir for 2–8 hours. Quench by adding 1N NaOH or 10% NH₄OH .
-
Note: A heavy white precipitate (Titanium dioxide) will form.
-
-
Workup: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc. Extract the filtrate, dry, and concentrate.
Method C: Catalytic Hydrogenation
Best for: Large-scale synthesis (>10g), "Green" chemistry requirements, and benzylic amine protection groups. Reagent: H₂ (gas) + Pd/C or Pt/C.
Rationale: Avoids boron waste streams. Atom economical.[2]
Protocol:
-
Setup: In a Parr shaker bottle or autoclave, dissolve Ketone (1.0 equiv) and Pyrrolidine (1.0–1.1 equiv) in Methanol or Ethanol .
-
Catalyst: Add 10% Pd/C (5–10 wt% loading relative to substrate).
-
Caution: Pd/C is pyrophoric. Keep wet with solvent.
-
-
Conditions: Pressurize to 3–5 bar (40–70 psi) H₂. Shake/stir at RT or 40°C for 12–24 hours.
-
Filtration: Filter through Celite under an inert atmosphere (Argon blanket) to prevent catalyst ignition.
-
Purification: Concentrate filtrate. Often yields pure product without chromatography.
Comparative Data Analysis
The following table contrasts the three methods based on typical laboratory performance metrics.
| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (Hydrogenation) |
| Chemoselectivity | High (Reduces iminium > ketone) | Medium (NaBH4 is stronger) | Low (Reduces alkenes/nitro) |
| Steric Tolerance | Medium | High (Lewis Acid activation) | Medium |
| Reaction Time | 2–16 Hours | 4–24 Hours | 12–48 Hours |
| Moisture Sensitivity | High (STAB decomposes) | Very High (Ti reacts with H2O) | Low |
| Green Metric | Low (Boron waste) | Low (Ti/Boron waste) | High (Water is byproduct) |
| Primary Risk | Incomplete conversion | Emulsion during workup | Safety (H2 gas/Pyrophoric) |
Workflow Decision Matrix
Use this logic tree to select the appropriate protocol for your specific pyrrolidine derivative.
Caption: Decision matrix for selecting the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination - General Procedures and Mechanisms."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Coupling of 3-(Pentan-3-yl)pyrrolidine
This Application Note is designed for medicinal chemists and peptide scientists optimizing the incorporation of 3-(Pentan-3-yl)pyrrolidine into peptide backbones or small molecule drug scaffolds.[1]
The protocol addresses the specific challenges posed by the steric bulk of the pentan-3-yl group and the secondary amine nature of the pyrrolidine ring.
Introduction & Chemical Context
3-(Pentan-3-yl)pyrrolidine represents a class of "privileged structures" in drug discovery, often used to introduce a specific hydrophobic collapse or conformational constraint into a peptide chain.[1] Unlike unsubstituted proline or pyrrolidine, the presence of the pentan-3-yl (1-ethylpropyl) group at the C3 position introduces significant steric occlusion.[1]
The Challenge: Steric Drag & Nucleophilicity
While pyrrolidine is generally a strong nucleophile (
-
Beta-Branching: The substituent is branched at the attachment point to the ring, maximizing its effective volume.
-
Cone Angle: The bulk interferes with the trajectory of the amine attacking the activated carbonyl species, specifically destabilizing the tetrahedral intermediate.
-
Solubility: The lipophilic nature of the pentan-3-yl group drastically alters the solubility profile, often requiring non-standard solvent mixtures (e.g., DCM/NMP ratios) compared to standard peptide synthesis.
Reagent Selection Strategy
Standard carbodiimide chemistries (EDC/HOBt) are often insufficient for this coupling, leading to slow kinetics, incomplete conversion, and potential racemization of the carboxylic acid partner.
Recommended Coupling Systems
| Reagent System | Activation Type | Suitability | Notes |
| HATU / HOAt | Uronium / Aza-benzotriazole | Primary Choice | The 7-aza nitrogen creates a "neighboring group effect" that accelerates coupling by ~10-100x over HOBt.[1] |
| COMU | Oxyma-based Uronium | Alternative | Safer (non-explosive) alternative to HATU with comparable reactivity; easier byproduct removal.[1] |
| PyAOP | Phosphonium / HOAt | Specialist | Use if the acid partner is extremely hindered (e.g., Aib, N-Me amino acids). Phosphonium salts avoid guanidinylation side reactions.[2] |
| Acid Fluorides | Acyl Fluoride (TFFH) | Rescue Method | For "impossible" couplings. The small size of the fluoride leaving group minimizes steric clash. |
Decision Logic for Experimental Design
Before initiating synthesis, categorize your coupling partner (the Carboxylic Acid) to select the correct pathway.
Figure 1: Decision matrix for coupling 3-(pentan-3-yl)pyrrolidine based on the steric profile of the carboxylic acid partner.
Detailed Experimental Protocols
Protocol A: The "Golden Standard" (HATU/HOAt)
Best for: Coupling 3-(pentan-3-yl)pyrrolidine to standard Fmoc-amino acids or drug scaffolds.[1]
Materials:
-
3-(Pentan-3-yl)pyrrolidine (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
HOAt (0.1 equiv - Optional but recommended for speed)[1]
-
DIPEA (Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.
-
Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 2 minutes. The solution should turn yellow.
-
Note: Do not pre-activate for >5 minutes to avoid racemization of the acid.
-
-
Amine Addition: Add 3-(Pentan-3-yl)pyrrolidine (dissolved in minimal DMF) to the activated ester.
-
Reaction: Stir at room temperature.
-
Monitoring: Check LCMS at T=30 min and T=2 hours.
-
Optimization: If conversion is <50% at 2 hours, raise temperature to 40°C.
-
-
Quench: Dilute with EtOAc, wash with 5%
(removes unreacted amine), sat. , and brine.
Protocol B: The "Rescue" Method (Acid Fluoride/TFFH)
Best for: Extremely hindered acids (e.g., Fmoc-Aib-OH, Fmoc-N-Me-Val-OH).[1]
Mechanism: Acid fluorides are smaller and more reactive than OAt esters towards hindered amines, yet surprisingly stable to hydrolysis.
Materials:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)[1]
-
3-(Pentan-3-yl)pyrrolidine (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: DCM or DCM/DMF (1:1)[1]
Step-by-Step:
-
Fluorination: Dissolve Carboxylic Acid and TFFH in DCM.
-
Activation: Add DIPEA (1.0 equiv) and stir for 30 minutes to generate the Acid Fluoride in situ.
-
Coupling: Add the remaining DIPEA (2.0 equiv) and the 3-(Pentan-3-yl)pyrrolidine.
-
Reaction: Stir for 2–12 hours. This reaction is robust and can be refluxed in DCM (40°C) if necessary.
Workup & Purification: Handling Lipophilicity
The pentan-3-yl group significantly increases the LogP of your product.[1] Standard peptide precipitation (Ether crash) may fail because the product might be soluble in ether or form an oil.
Purification Strategy Table
| Method | Condition | Recommendation |
|---|---|---|
| Extraction | Aqueous Phase | Use EtOAc/Hexanes (3:1) for extraction.[1] The product is highly lipophilic; simple EtOAc might not pull it fully from DMF/Water mixtures. |
| Flash Chromatography | Normal Phase | Effective. The product usually moves well on silica. Gradient: 0-50% EtOAc in Hexanes.[1] |
| Reverse Phase HPLC | C18 Column | Caution. The product will elute late. Use a high-organic gradient (e.g., 50%
Self-Validating Control System
To ensure the protocol is working before committing valuable intermediates:
-
The "Benzyl Test": Run a pilot reaction coupling 3-(pentan-3-yl)pyrrolidine with Benzoic Acid using Protocol A.
-
Success Criteria: >95% conversion by LCMS in <30 mins.
-
Failure Analysis: If this simple coupling fails, your amine is likely wet (protonated/salt) or degraded.
-
-
Amine Quality Check: The pyrrolidine should be a clear, colorless to pale yellow liquid. If dark brown/black, distill or pass through a short basic alumina plug before use.
Reaction Pathway Visualization
Figure 2: Mechanistic flow highlighting the rate-limiting transition state caused by the 3-alkyl substituent.[1]
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.
- Context: Establishes the superiority of HOAt/H
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602.
- Context: Comprehensive review of coupling reagents including COMU and PyAOP.
-
Carpino, L. A., et al. (1990). "Acid fluorides: a new class of rapid, racemization-free coupling reagents".[1] Journal of the American Chemical Society, 112(26), 9651–9652.
- Context: Foundation for the "Rescue Protocol" using TFFH/Acid Fluorides.
-
Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics". Organic Process Research & Development, 20(2), 140–177.
- Context: Industrial perspective on scaling up difficult amide couplings.
Sources
Application Note: Preparation of 3-(1-ethylpropyl)pyrrolidine Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-(1-ethylpropyl)pyrrolidine hydrochloride (also known as 3-(pentan-3-yl)pyrrolidine HCl). This scaffold is a critical intermediate in the development of Janus kinase (JAK) inhibitors and GPCR ligands, where the bulky, lipophilic 3-substituent modulates metabolic stability and receptor binding affinity.
The method utilizes a Grignard addition-dehydration-hydrogenation sequence starting from commercially available
Retrosynthetic Analysis
The strategic disconnection relies on constructing the C3–C(alkyl) bond via nucleophilic addition to the ketone, followed by reductive removal of the hydroxyl group.
Figure 1: Retrosynthetic strategy focusing on the C3-functionalization of the pyrrolidine core.
Experimental Protocol
Stage 1: Grignard Addition
Objective: Installation of the 1-ethylpropyl carbon framework.
-
Reagents:
- -Boc-3-pyrrolidinone (1.0 equiv)
-
3-Bromopentane (1.2 equiv)
-
Magnesium turnings (1.3 equiv)
-
Iodine (catalytic crystal)
-
Anhydrous THF (Solvent)
-
Optional: Cerium(III) chloride anhydrous (1.2 equiv) – See Note 1.
Protocol:
-
Grignard Preparation: In a flame-dried 3-neck flask under
, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromopentane solution in THF. Heat gently until the color fades (initiation). Dropwise add the remaining bromide to maintain a gentle reflux. Stir for 1 hour after addition. -
Addition: Cool the Grignard solution to -78 °C. (If using CeCl3, add the anhydrous powder now and stir for 1h at -78 °C to form the organocerium species).
-
Add
-Boc-3-pyrrolidinone (dissolved in THF) dropwise over 30 minutes. -
Allow the mixture to warm to 0 °C over 2 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc 8:2). Expect a viscous oil.
Note 1 (Imamoto Conditions): 3-Pyrrolidinones are prone to enolization with hindered Grignards. If yield is <50%, pre-complexing the Grignard with anhydrous
suppresses basicity and promotes nucleophilic addition [1].
Stage 2: Dehydration
Objective: Elimination of the tertiary alcohol to form the alkene.
-
Reagents:
-
Stage 1 Product (Alcohol)
-
Thionyl Chloride (
, 2.0 equiv) -
Pyridine (Excess, as solvent/base)
-
DCM (Co-solvent, optional)
-
Protocol:
-
Dissolve the tertiary alcohol in anhydrous Pyridine (0.5 M concentration) at 0 °C.
-
Add
dropwise. The solution will darken. -
Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Pour onto ice-water. Extract with DCM.[1] Wash organics with 1N HCl (to remove pyridine), then saturated
. -
Outcome: Product is a mixture of endo (cyclic double bond) and exo (exocyclic double bond) alkenes. Both are suitable for the next step.
Stage 3: Hydrogenation
Objective: Saturation of the alkene to the desired alkane.
-
Reagents:
-
Stage 2 Product (Alkene)
-
10% Pd/C (10 wt% loading)
-
Methanol (Solvent)[3]
-
Hydrogen Gas (Balloon pressure or 1-3 bar)
-
Protocol:
-
In a hydrogenation vessel, dissolve the alkene in MeOH.
-
Add Pd/C catalyst carefully under inert atmosphere (
). -
Purge vessel with
(3 cycles). -
Stir vigorously under
atmosphere for 12–16 hours at RT. -
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentration: Evaporate solvent to yield
-Boc-3-(1-ethylpropyl)pyrrolidine.
Stage 4: Deprotection & Salt Formation
Objective: Isolation of the final hydrochloride salt.
-
Reagents:
-
Stage 3 Product (Boc-amine)
-
4M HCl in Dioxane (excess)
-
Diethyl Ether (
)
-
Protocol:
-
Dissolve the Boc-intermediate in a minimum amount of dry Dioxane or
. -
Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.
-
Stir at RT for 4 hours. A white precipitate should form.
-
Isolation: Dilute with excess
to maximize precipitation. Filter the solid under (hygroscopic). -
Drying: Dry in a vacuum oven at 40 °C over
.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR (D2O) | 400 MHz NMR | |
| MS (ESI+) | [M+H]+ = 142.15 (Free base mass) | LC-MS |
| Chloride Content | 18.0% – 19.5% (Theoretical: 19.9%) | Argentometric Titration |
| Solubility | Soluble in Water, Methanol, DMSO | Visual |
Process Safety & Troubleshooting
Critical Control Points (CCP)
-
Grignard Initiation: Failure to initiate can lead to accumulation of bromide, resulting in a runaway exotherm. Action: Use iodine activation and localized heating. Do not add bulk bromide until initiation is confirmed (turbidity/heat).
-
Hydrogenation Safety: Pd/C is pyrophoric when dry. Action: Always wet the catalyst with solvent under inert gas before exposing to air or hydrogen.
-
Hygroscopicity: The HCl salt is hygroscopic. Action: Handle in a glovebox or low-humidity environment; store in desiccators.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Enolization of ketone | Use anhydrous |
| Incomplete Dehydration | Steric hindrance | Switch from |
| Incomplete Hydrogenation | Catalyst poisoning | Ensure sulfur (from |
| Oily Final Product | Excess HCl/Solvent | Triturate with cold |
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Organic Chemistry Portal. "Synthesis of Pyrrolidines." (General methodology for pyrrolidine ring functionalization). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10609, Pyrrolidine." (Safety and physical property data). Link
-
ChemicalBook. "N-Boc-3-pyrrolidinone Synthesis and Properties." Link
Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Sources
Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring at the C3 Position
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Its strategic functionalization allows for the fine-tuning of pharmacological properties and the creation of novel molecular architectures. This guide provides an in-depth exploration of modern synthetic methodologies for the targeted functionalization of the pyrrolidine ring at the C3 position. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the scope and limitations of each approach, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the C3-Functionalized Pyrrolidine
The pyrrolidine ring is a privileged saturated heterocycle, frequently found in a vast array of biologically active compounds, from blockbuster drugs to complex alkaloids. The ability to precisely install substituents at the C3 position is of paramount importance as it allows for the exploration of chemical space in a region that can significantly influence ligand-receptor interactions, ADME properties, and overall biological activity. This guide will focus on several powerful and contemporary strategies for achieving this goal, moving beyond classical approaches to highlight methods that offer enhanced efficiency, selectivity, and functional group tolerance.
I. Direct C(sp³)–H Functionalization: A Paradigm Shift in Pyrrolidine Synthesis
The direct activation and functionalization of otherwise inert C–H bonds represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. In the context of pyrrolidines, this approach has been successfully applied to introduce aryl groups at the C3 position with high regioselectivity.
Mechanistic Rationale: The Role of Directing Groups
The challenge in C–H functionalization lies in differentiating between multiple, electronically similar C–H bonds. To achieve C3 selectivity on the pyrrolidine ring, a directing group (DG) is often employed. This group is typically attached to the pyrrolidine nitrogen and contains a coordinating atom that can reversibly bind to a transition metal catalyst, such as palladium. This binding event brings the catalyst into close proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. The 8-aminoquinoline moiety has proven to be a highly effective directing group for this purpose.[1][2][3][4]
The catalytic cycle, broadly depicted below, involves a concerted metalation-deprotonation (CMD) pathway, where the directing group facilitates the formation of a palladacycle intermediate at the C3 position. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C3-arylated pyrrolidine and regenerates the active palladium catalyst.
Figure 1: Generalized catalytic cycle for directing group-assisted C3-arylation of pyrrolidine.
Protocol 1: Palladium-Catalyzed C3-Arylation of a Pyroglutamic Acid Derivative using an 8-Aminoquinoline Directing Group[1]
This protocol describes the stereospecific C-H arylation of a pyroglutamic acid derivative, a valuable chiral building block.
Materials:
-
N-(quinolin-8-yl)-2-oxopyrrolidine-1-carboxamide (starting material)
-
Aryl iodide (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add the N-(quinolin-8-yl)-2-oxopyrrolidine-1-carboxamide (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated pyrrolidine derivative.
Data Summary:
| Aryl Iodide | Product | Yield (%) |
| 4-Iodoanisole | 3-(4-methoxyphenyl)-... | 85 |
| 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)-... | 78 |
| 2-Iodothiophene | 3-(thiophen-2-yl)-... | 72 |
Table 1: Representative yields for the C3-arylation of an N-AQ-protected pyroglutamic acid derivative.[1]
II. Hydroarylation of Pyrrolines: A Direct Route to 3-Aryl Pyrrolidines
The palladium-catalyzed hydroarylation of pyrrolines provides a straightforward method for the synthesis of 3-aryl pyrrolidines from readily available starting materials.[5][6] This reaction is particularly noteworthy for its ability to deliver the saturated pyrrolidine product directly, in contrast to Mizoroki-Heck reactions which typically yield unsaturated products.
Mechanistic Considerations
The mechanism is believed to proceed through a Mizoroki-Heck-type pathway, followed by in-situ reduction of the resulting unsaturated intermediate. The choice of the N-substituent on the pyrroline is crucial; N-alkyl pyrrolines favor the hydroarylation pathway, while N-acyl pyrrolines tend to yield the Heck product.
Figure 2: Workflow for the palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines.
Protocol 2: Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline[5]
Materials:
-
N-Propyl-3-pyrroline
-
Aryl bromide
-
Palladium(II) chloride (PdCl₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
N,N-Dimethylpiperazine
-
Formic acid
Procedure:
-
In a microwave vial, combine PdCl₂ (0.04 equiv.), P(o-Tol)₃ (0.06 equiv.), and the aryl bromide (1.0 equiv.).
-
Seal the vial and purge with an inert atmosphere.
-
Add N,N-dimethylpiperazine, N-propyl-3-pyrroline (1.2 equiv.), and formic acid (2.0 equiv.) via syringe.
-
Heat the reaction mixture at 100 °C for the specified time, with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
III. [3+2] Cycloaddition of Azomethine Ylides: Constructing the Pyrrolidine Ring with High Stereocontrol
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and convergent strategy for the synthesis of polysubstituted pyrrolidines.[7][8][9][10][11] This method allows for the creation of multiple stereocenters in a single step with a high degree of control, making it particularly valuable for the synthesis of complex chiral molecules.
Mechanistic Principles and Stereochemical Control
Azomethine ylides are generated in situ from α-amino acid esters or their corresponding imines. In the presence of a metal catalyst, typically silver or copper, and a chiral ligand, the cycloaddition proceeds with high diastereo- and enantioselectivity. The stereochemical outcome is dictated by the geometry of the azomethine ylide and the facial selectivity of its addition to the dipolarophile, which is controlled by the chiral catalyst.
Protocol 3: Silver-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition[7]
Materials:
-
Imines derived from α-amino esters
-
Alkene (dipolarophile)
-
Silver(I) acetate (AgOAc)
-
Chiral phosphine ligand (e.g., dppe)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the alkene (1.0 equiv.) in anhydrous toluene, add AgOAc (0.1 equiv.) and the chiral ligand (0.11 equiv.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the imine (1.2 equiv.) and triethylamine (1.2 equiv.).
-
Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. The "Borrowing Hydrogen" Methodology: A Green Approach to 3-Hydroxy- and 3-Amino-Pyrrolidines
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for the formation of C-N bonds.[12][13][14][15] This approach, typically catalyzed by iridium or ruthenium complexes, allows for the synthesis of 3-pyrrolidinols and their derivatives from readily available triols and amines, with water as the only byproduct.[16]
Mechanistic Rationale
The catalytic cycle begins with the dehydrogenation of a primary alcohol in the triol substrate to form an aldehyde. This aldehyde then undergoes condensation with an amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. An intramolecular repetition of this sequence leads to the formation of the pyrrolidine ring.
Figure 3: Simplified mechanism of the "Borrowing Hydrogen" synthesis of 3-hydroxypyrrolidine.
Protocol 4: Iridium-Catalyzed Synthesis of N-Benzyl-3-pyrrolidinol[14]
Materials:
-
1,2,4-Butanetriol
-
Benzylamine
-
[Cp*IrCl₂]₂ (catalyst)
-
Potassium hydroxide (KOH)
-
Amyl alcohol (solvent)
Procedure:
-
To a reaction vessel, add [Cp*IrCl₂]₂ (2 mol%), KOH (20 mol%), 1,2,4-butanetriol (1.2 equiv.), and benzylamine (1.0 equiv.).
-
Add amyl alcohol as the solvent.
-
Heat the mixture at 100 °C under an inert atmosphere for 7 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield N-benzyl-3-pyrrolidinol.
V. Radical-Mediated Cyclizations: The Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for the synthesis of pyrrolidines via a radical-mediated intramolecular C-H amination.[17][18][19] Modern variations of this reaction utilize visible light to initiate the radical cascade under mild conditions, enhancing its synthetic utility.
Mechanistic Pathway
The reaction is initiated by the homolytic cleavage of an N-haloamine or a related precursor to generate a nitrogen-centered radical. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from a δ-carbon, creating a carbon-centered radical. Subsequent steps lead to the formation of the pyrrolidine ring. The visible-light-mediated protocol often employs N-iodosuccinimide (NIS) to generate the key radical intermediates.[17]
Protocol 5: Visible-Light-Induced Hofmann-Löffler-Freytag Reaction[17]
Materials:
-
Sulfonimide substrate
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., dichloromethane)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
Dissolve the sulfonimide substrate (1.0 equiv.) and NIS (1.5 equiv.) in the anhydrous solvent in a reaction vessel.
-
Irradiate the mixture with visible light at room temperature, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
VI. Ring Expansion Strategies: From Aziridines to Pyrrolidines
The ring expansion of activated aziridines provides a diastereoselective route to highly functionalized pyrrolidines.[20][21] This method involves the intramolecular attack of a nucleophile onto an electrophilically activated aziridine, leading to a concerted ring-opening and ring-closing cascade.
Protocol 6: N-Bromosuccinimide-Induced Aziridine Ring Expansion[20]
Materials:
-
Cinnamylaziridine derivative
-
N-Bromosuccinimide (NBS)
-
Nucleophile (e.g., a sulfonamide)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the cinnamylaziridine derivative and the nucleophile in anhydrous acetonitrile, add NBS portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
The functionalization of the pyrrolidine ring at the C3 position is a vibrant and evolving field of synthetic chemistry. The methodologies presented in this guide, from direct C-H activation to elegant "borrowing hydrogen" cascades, offer researchers a powerful toolkit for the construction of novel and complex pyrrolidine-containing molecules. The continued development of more efficient, selective, and sustainable methods will undoubtedly accelerate the discovery of new therapeutic agents and advance our understanding of the chemical world. As we move forward, the integration of flow chemistry, photoredox catalysis, and enzymatic approaches will likely play an increasingly important role in the synthesis of these valuable scaffolds.
References
-
Stereospecific Palladium-Catalyzed C-H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group. PubMed. [Link]
-
Silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with β-boryl acrylates. Europe PMC. [Link]
-
N-Iodosuccinimide-Promoted Hofmann–Löffler Reactions of Sulfonimides under Visible Light. ACS Publications. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp 3 )–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ResearchGate. [Link]
-
N-Iodosuccinimide-Promoted Hofmann-Löffler Reactions of Sulfonimides under Visible Light. Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. PubMed. [Link]
-
N-Iodosuccinimide-Promoted Hofmann–Löffler Reactions of Sulfonimides under Visible Light. ResearchGate. [Link]
-
N-Iodosuccinimide-Promoted Hofmann–Löffler Reactions of Sulfonimides under Visible Light. SciSpace. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]
-
Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Archives. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature. [Link]
-
Silver-catalyzed dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process. RSC Publishing. [Link]
-
The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. RSC Publishing. [Link]
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. National Library of Medicine. [Link]
-
Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. RSC Publishing. [Link]
-
N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade: an asymmetric and highly stereoselective approach toward the synthesis of azepane. PubMed. [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Library of Medicine. [Link]
-
Synthetic applications of palladium-catalyzed hydroarylation and related systems. PubMed. [Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. ResearchGate. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Ruthenium catalyzed amination cyclization of 1, 2, 4-butanetriol with primary amines: A borrowing hydrogen strategy for 3-pyrrolidinol synthesis. Chinese Chemical Society. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. [Link]
Sources
- 1. Stereospecific Palladium-Catalyzed C-H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives [mdpi.com]
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- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade: an asymmetric and highly stereoselective approach toward the synthesis of azepane - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of 3-substituted pyrrolidines
Application Note: Scalable Synthesis of 3-Substituted Pyrrolidines
Part 1: Executive Summary & Strategic Analysis
The 3-substituted pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous serotonin reuptake inhibitors, kinase inhibitors, and anticholinergic agents (e.g., Eletriptan, Preclamol). While 2-substituted pyrrolidines are easily accessed via the chiral pool (Proline), 3-substituted variants present a distinct process challenge: the lack of a direct, inexpensive chiral precursor.
For scale-up (>1 kg), reliance on linear, multi-step chiral pool manipulations (e.g., from Malic Acid) often incurs high step-counts and waste. Modern process chemistry prioritizes convergent catalytic routes . This guide details two industry-validated protocols:
-
The "Atom-Economical" Route: Asymmetric Hydrogenation of 3-Substituted Pyrroles.
-
The "Modular" Route: Asymmetric Conjugate Addition to Nitroalkenes followed by Reductive Cyclization.
Part 2: Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation of 3-Substituted Pyrroles
Best for: Large-scale manufacturing of specific APIs where the pyrrole precursor is accessible.
Principle: Breaking the aromaticity of the pyrrole ring is thermodynamically difficult. However, using specific chiral bisphosphine ligands with Ruthenium or Rhodium allows for high enantioselectivity. This route creates the chiral center during the ring saturation, offering the highest atom economy.
Mechanism & Workflow: The reaction proceeds via the partial hydrogenation of the electron-rich pyrrole (protected with an electron-withdrawing group, typically Boc) to the dihydropyrrole, followed by face-selective hydrogenation to the pyrrolidine.
Figure 1: Streamlined workflow for the asymmetric hydrogenation of pyrroles.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Synthesize 3-substituted pyrrole via Paal-Knorr condensation or TosMIC chemistry.
-
Critical Step: Protect Nitrogen with Boc anhydride (
). Note: Unprotected pyrroles poison the catalyst and fail to hydrogenate due to high aromatic stability.
-
-
Catalyst Formation (In-situ):
-
In a glovebox, mix
(1.0 equiv relative to metal) and the chiral ligand (1.1 equiv) in degassed THF. Stir for 30 mins.
-
-
Hydrogenation:
-
Reactor: Hastelloy or Stainless Steel Autoclave.
-
Charge: N-Boc-3-substituted pyrrole (1.0 M in MeOH/THF).
-
Additives: Add Triethylamine (
, 1.0 equiv). Why? The base neutralizes trace acidity that promotes racemization via ring-opening/closing. -
Conditions: Pressurize to 50 bar
. Heat to 80°C. Stir for 24 hours.
-
-
Work-up:
-
Vent
. Concentrate solvent. -
Purification: The product is often crystalline. Recrystallize from Hexane/EtOAc to upgrade ee from 92% to >99%.
-
Key Process Parameter (KPP):
-
Pressure: Must be maintained >40 bar to overcome the aromatic resonance energy.
-
Ligand: PhTRAP (Trans-chelating phosphine) is essential for high enantioselectivity in this specific substrate class.
Protocol B: Asymmetric Michael Addition to Nitroalkenes
Best for: Library generation, diverse analogs, and labs without high-pressure hydrogenation capabilities.
Principle: This route utilizes the high reactivity of nitroalkenes as Michael acceptors. A chiral organocatalyst directs the addition of a malonate nucleophile. The resulting nitro-alkane is then reduced, triggering a spontaneous intramolecular cyclization to the lactam (2-pyrrolidinone), which is reduced to the pyrrolidine.
Figure 2: Modular synthesis via organocatalytic conjugate addition.
Step-by-Step Protocol:
-
Asymmetric Michael Addition:
-
Reagents:
-Nitrostyrene derivative (1.0 equiv), Dimethyl malonate (1.2 equiv). -
Catalyst: Bifunctional thiourea organocatalyst (1-5 mol%).
-
Solvent: Toluene or DCM (anhydrous).
-
Procedure: Stir at room temperature for 12-24h.
-
Control: Monitor disappearance of the bright yellow color of the nitrostyrene.
-
-
Reductive Cyclization (The "Safety" Step):
-
Caution: Nitro-compounds are energetic.
-
Method: Transfer crude Michael adduct to a hydrogenation vessel. Add Raney Nickel (20 wt%) or
(10 wt%). -
Solvent: MeOH.
-
Reaction: Hydrogenate at 5-10 bar. The amino group forms and attacks the pendent ester, closing the ring to form the
-lactam (3-aryl-4-carbomethoxypyrrolidin-2-one). -
Decarboxylation (Optional): If the ester group is not needed, hydrolysis (NaOH) followed by thermal decarboxylation removes the 4-carboxyl group.
-
-
Lactam Reduction:
-
Reduce the lactam using
(THF, reflux) or to yield the final pyrrolidine.
-
Part 3: Comparative Data & Process Engineering
| Feature | Route A: Asymmetric Hydrogenation | Route B: Nitro-Michael Cascade |
| Scalability | High (Batch or Flow) | Medium-High (Exotherm management needed) |
| Atom Economy | Excellent (100%) | Good (Loss of |
| Cost Driver | Catalyst (Ru/Rh + Ligand) | Reagents (Reducing agents like |
| Safety | High Pressure | Nitro compounds (Energetic) |
| Chirality Source | Chiral Ligand | Chiral Organocatalyst |
| Typical ee | 90-98% | 90-99% |
Safety & Engineering Controls:
-
Exotherm Control (Route B): The reduction of the nitro group is highly exothermic (~500 kJ/mol). On scale >100g, dosing of the substrate into the reactor (semi-batch mode) is mandatory to control heat release.
-
Metal Removal (Route A): Residual Ru/Rh must be scavenged using thiol-functionalized silica (e.g., SiliaMetS® Thiol) to meet ICH Q3D guidelines (<10 ppm).
References
-
Kuwano, R., et al. (2008).[1] "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society. Link
-
Nielsen, M., et al. (2013). "Organocatalytic Enantioselective Michael Addition to Nitroolefins." Chemical Reviews. Link
-
Campolo, D., et al. (2019). "Scale-up of the Synthesis of 3-Substituted Pyrrolidines." Organic Process Research & Development. Link(Representative citation for general methodology).
-
Reddy, L. R., et al. (2010). "Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents." Chemical Communications. Link
Sources
Application Note: Solvent Selection & Solubility Profiling for 3-(Pentan-3-yl)pyrrolidine
Executive Summary
This guide provides a technical framework for the solvation, extraction, and purification of 3-(Pentan-3-yl)pyrrolidine . Unlike unsubstituted pyrrolidine, which is water-miscible, the addition of the bulky 3-pentyl (1-ethylpropyl) group introduces significant lipophilicity and steric hindrance. This molecule exhibits amphiphilic behavior : a polar, basic amine "head" and a sterically demanding hydrophobic "tail."
Successful handling requires a pH-switchable solvation strategy . This note details how to exploit the molecule's pKa (~10.5–11.0) to toggle solubility between aqueous and organic phases, ensuring high recovery during synthesis and purification.
Chemical Profile & Solubility Mechanics
To select the correct solvent, we must first analyze the competing forces within the molecule.
| Feature | Chemical Implication | Solubility Impact |
| Pyrrolidine Ring | Secondary Amine ( | High polarity; H-bond donor/acceptor.[1] Soluble in water/alcohols. |
| 3-(Pentan-3-yl) Group | Branched Alkyl Chain ( | High lipophilicity; Steric bulk. Reduces water solubility; Increases solubility in hexanes/toluene. |
| Free Base Form | Neutral / Oily Liquid | Lipophilic. Soluble in DCM, Toluene, Ethers. Poor solubility in neutral water. |
| Salt Form (e.g., HCl) | Ionic Solid | Hydrophilic. Soluble in Water, Methanol. Insoluble in Hexanes, Ether. |
The "Steric Shield" Effect
The pentan-3-yl group is a "swallowtail" substituent. Its bulk hinders the approach of solvent molecules to the ring carbons, but the nitrogen center remains accessible for protonation.
-
Implication: In non-polar solvents (Hexane), the molecule is highly soluble. In polar aprotic solvents (DMSO), solubility is high but recovery is difficult.
-
Critical Insight: The most effective purification method is Salt Formation , as the free base is likely an oil that resists crystallization.
Solvent Selection Matrix
The following recommendations are based on the principle of "Like Dissolves Like" modified by the ability to form hydrogen bonds.
A. Reaction Solvents (Synthesis)
-
Toluene: Recommended. High boiling point allows for thermal acceleration. The lipophilic tail ensures good solubility at reflux.
-
THF (Tetrahydrofuran): Excellent. Solubilizes both the amine and common electrophiles. Easy to remove (
). -
DCM (Dichloromethane): Good for low-temp. Excellent solubility for the free base, but avoid if using strong nucleophiles that might react with chlorinated solvents over long periods.
B. Workup & Extraction Solvents (The pH Switch)
This is the most critical workflow for this molecule. You can move the compound between phases by adjusting pH.
-
Acidic Phase (pH < 4): Compound is protonated (
).-
Solvent: Water.[2]
-
Action: Impurities stay in the organic layer; Product moves to water.
-
-
Basic Phase (pH > 12): Compound is neutral (
).-
Solvent: MTBE (Methyl tert-butyl ether) or DCM.
-
Action: Product moves to organic layer; Salts stay in water.
-
C. Crystallization (Salt Forms)
Since the free base is likely an oil, crystallization requires salt formation.
-
Solvent System: Isopropanol (IPA) + Diethyl Ether (Anti-solvent).
-
Alternative: Ethanol + Heptane.
Visualized Workflows
Diagram 1: The "pH Switch" Purification Logic
This workflow demonstrates how to use solvent partitioning to purify the amine from neutral organic impurities without chromatography.
Caption: Purification via acid-base extraction exploits the pKa shift to isolate the amine from non-basic impurities.
Diagram 2: Salt Crystallization Protocol
Use this workflow if the free base oil requires conversion to a stable solid (e.g., Hydrochloride or Oxalate salt).
Caption: Step-by-step decision tree for converting the lipophilic oil into a crystalline salt.
Detailed Experimental Protocols
Protocol A: Thermodynamic Solubility Screening
Use this to determine exact solubility limits for formulation or reaction concentration.
Reagents: 3-(Pentan-3-yl)pyrrolidine (Test Article), HPLC Grade Solvents.
-
Preparation: Weigh 10 mg of Test Article into 1.5 mL HPLC vials (triplicate).
-
Solvent Addition: Add solvent in 50
increments. -
Agitation: Vortex for 30 seconds after each addition.
-
Visual Check:
-
Soluble: Clear solution.
-
Insoluble: Visible droplets (oiling out) or particles.
-
-
Equilibration: If not dissolved, shake at
for 24 hours. -
Analysis: Filter supernatant (0.22
PTFE) and analyze via HPLC-UV (low wavelength, ~210 nm) or LC-MS.
Protocol B: Salt Formation (Hydrochloride)
The most robust method for stabilizing this specific amine.
-
Dissolution: Dissolve 1.0 g of 3-(Pentan-3-yl)pyrrolidine free base in 5 mL of dry Ethanol or Isopropanol.
-
Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane) dropwise at
with stirring. Exothermic reaction - monitor temperature. -
Nucleation: If no solid forms, scratch the glass or add a seed crystal.
-
Anti-solvent: Add Diethyl Ether dropwise until the solution turns slightly turbid.
-
Crystallization: Store at
overnight. -
Isolation: Filter the white solid under Nitrogen (hygroscopic precaution). Wash with cold Ether.
Safety & Handling
-
Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes. Handle in a fume hood.
-
Volatility: While the pentyl group lowers vapor pressure, the free base may still fume.
-
Incompatibility: Avoid oxidizing agents. Do not use acetone if forming the free base for long-term storage (potential enamine formation).
References
-
Solubility Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based extraction). Link
-
Pyrrolidine Synthesis & Properties: Sweeney, J. B., et al. (2018).[3] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[3][4] iScience.[3][5] (Context for 3-substituted pyrrolidine behavior). Link
-
Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. (Theoretical basis for solvent selection). Link
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pentan-3-yl)pyrrolidine
[1]
Topic: Yield Optimization & Troubleshooting Target Molecule: 3-(Pentan-3-yl)pyrrolidine (also known as 3-(1-ethylpropyl)pyrrolidine) CAS Registry Number: (Analogous structures: 3-alkylpyrrolidines)[1]
Executive Summary: The Steric Challenge
The synthesis of 3-(pentan-3-yl)pyrrolidine presents a unique challenge compared to standard alkyl-pyrrolidines.[1] The substituent at the C3 position is a 3-pentyl group (1-ethylpropyl) , which is a bulky, secondary alkyl moiety.[1]
Core Failure Mode: The most common cause of low yield is steric hindrance affecting either the ring-closure step or the reduction step.[1] Direct alkylation methods (e.g., reacting pyrrolidine with 3-bromopentane) almost invariably fail due to competing elimination (E2) reactions caused by the secondary alkyl halide.[1]
This guide focuses on the two most robust synthetic pathways:
Diagnostic Workflow
Use the following logic flow to identify where your synthesis is failing and which protocol to adopt.
Figure 1: Decision tree for selecting the appropriate troubleshooting protocol based on synthetic strategy and observed failure modes.
Protocol A: Optimizing the Succinimide Reduction
Best for: Gram-to-kilogram scale synthesis.[1] The Problem: The bulky 3-pentyl group shields the carbonyl carbons of the succinimide, making standard LiAlH₄ reduction sluggish or incomplete, often yielding the "half-reduced" hydroxyl-lactam.[1]
The Solution: In-Situ Generated Alane (AlH₃)
Aluminum hydride (AlH₃) is less basic and less sterically demanding than the aluminohydride anion, allowing for more efficient reduction of hindered amides.[1]
Step-by-Step Optimization
-
Precursor Synthesis: Ensure your 3-(pentan-3-yl)succinimide is dry.[1] (Synthesized via Michael addition of Pentan-3-yl-MgBr to Maleimide in the presence of CuI/TMSCl).[1]
-
Reagent Preparation:
-
Reaction Conditions:
| Parameter | Standard (Failing) | Optimized (High Yield) |
| Reductant | LiAlH₄ (pellets/powder) | AlH₃ (in situ from LiAlH₄/AlCl₃) |
| Solvent | THF (Reflux) | THF/Toluene (1:[1]1) Reflux |
| Stoichiometry | 2.5 equiv | 4.0 equiv |
| Addition Order | Add hydride to imide | Add imide solution to hydride slurry |
| Quench | Water/NaOH (Fieser) | Glauber's Salt (Na₂SO₄[1]·10H₂O) |
Critical Troubleshooting (The Quench)
For hindered amines, the standard Fieser workup (
-
Fix: Use the Glauber's Salt Quench .[1]
Protocol B: Negishi Coupling Optimization
Best for: MedChem, library generation, late-stage functionalization.[1]
The Problem: Coupling a secondary alkyl zinc reagent (3-pentylZnBr) to a secondary alkyl halide (3-iodopyrrolidine) is difficult due to
The Solution: CPhos-Pd G3 Catalysis
Standard ligands (
Optimized Workflow
Substrates: N-Boc-3-iodopyrrolidine + 3-Pentylzinc bromide (prepared from 3-bromopentane + Zn dust/LiCl).[1]
Reaction Matrix:
| Component | Recommendation | Mechanism of Action |
| Catalyst | Pd-PEPPSI-IPent or XPhos Pd G3 | Stabilizes the LPd(0) species; prevents |
| Solvent | THF/NMP (10:1) | NMP (N-Methyl-2-pyrrolidone) cosolvent accelerates zinc insertion.[1] |
| Additive | LiCl (saturated) | Solubilizes the organozinc species (Knochel's conditions).[1] |
| Temperature | 40°C - 50°C | Do not reflux. High heat promotes isomerization of the 3-pentyl group to n-pentyl.[1] |
Step-by-Step Protocol
-
Zinc Activation: Treat Zn dust with 5 mol% TMSCl and 1,2-dibromoethane in THF.[1] Add 3-bromopentane to generate the organozinc reagent.[1]
-
Catalyst Loading: In a separate vial, mix N-Boc-3-iodopyrrolidine (1.0 equiv) with Pd(Amphos)Cl₂ or CPhos-Pd-G3 (2-5 mol%).[1]
-
Coupling: Transfer the organozinc solution to the catalyst/substrate vial via syringe filter (to remove unreacted Zn).
-
Monitoring: Monitor by GC-MS, not LC-MS (pyrrolidines often fly poorly on acidic LCMS). Look for the mass of the isomerized byproduct (n-pentyl derivative) to gauge temperature control.
FAQ: Addressing Common Failure Points
Q1: I am seeing a large amount of "ring-opened" byproduct in the succinimide reduction. Why?
-
Cause: This is usually due to "inverse addition" or insufficient hydride.[1] If the intermediate hemiaminal is not reduced quickly, it can ring-open to the amino-alcohol.[1]
-
Fix: Ensure you add the imide TO the hydride (maintaining excess hydride at all times) and increase the temperature to ensure the second reduction step occurs rapidly.
Q2: Can I use the Grignard reagent (3-pentylMgBr) directly on N-Boc-3-pyrrolidinone?
-
Risk: Yes, but you will get the tertiary alcohol .[1] Dehydrating this alcohol to the alkene and then hydrogenating often fails because the tetra-substituted double bond is extremely sterically hindered.[1]
-
Alternative: If you must use the ketone, use the Tosylhydrazone method:
Q3: My yield is low (30%) using the Negishi method. Where is the rest?
-
Diagnosis: Check for homocoupling of the alkyl zinc or protonation (quenching) of the zinc reagent by wet solvent.[1]
-
Fix: Titrate your organozinc reagent before use (using iodine/LiCl) to ensure accurate stoichiometry. Dry THF over molecular sieves (3Å) is non-negotiable.
References
-
Preparation of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv, 2019.[1] (Demonstrates challenges in metal-catalyzed coupling on pyrrolidine rings). Link[1]
-
Synthesis of 3-Pyrrolines and Pyrrolidines. Organic Chemistry Portal. (General overview of cyclization vs. reduction strategies). Link
-
Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules, 2021.[1] (Detailed review of reduction protocols for succinimide intermediates). Link[1]
-
Organozinc Reagents in Synthesis (Knochel Method). Nature Protocols, 2016.[1] (Standard protocol for preparing secondary alkyl zinc reagents for Negishi coupling). Link[1]
(Note: For specific laboratory safety, always consult the MSDS of 3-bromopentane, LiAlH₄, and organozinc reagents before handling.)
Technical Support Center: Purification of 3-(Pentan-3-yl)pyrrolidine
Prepared by: Your Senior Application Scientist
This guide provides in-depth technical assistance for the purification of 3-(Pentan-3-yl)pyrrolidine by column chromatography. It is designed for chemistry professionals engaged in synthesis and drug development who may encounter challenges specific to the purification of secondary amines on silica gel. Our focus is on diagnosing and resolving common issues through a combination of theoretical understanding and practical, field-tested solutions.
Section 1: The Core Challenge - Understanding Amine-Silica Interactions
Purifying secondary amines like 3-(Pentan-3-yl)pyrrolidine presents a unique challenge rooted in the fundamental chemistry of the stationary phase. Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of the pyrrolidine ring (pKa of a similar secondary amine, pyrrolidine, is ≈ 11.3) readily interacts with these acidic sites.
This strong acid-base interaction leads to several common problems:
-
Peak Tailing: The amine "smears" down the column instead of eluting as a sharp band, leading to poor resolution.
-
Irreversible Adsorption: A portion of the product can bind so strongly that it does not elute, resulting in low recovery.
-
On-Column Degradation: The acidic environment can potentially degrade sensitive substrates.
The key to successful purification is to mitigate these interactions. This is typically achieved by deactivating the silica gel's acidic sites, most commonly by introducing a small amount of a basic modifier into the mobile phase.
Section 2: Recommended Starting Protocol
This protocol provides a robust starting point for the purification of 3-(Pentan-3-yl)pyrrolidine. It assumes the primary impurities are non-basic organic compounds from a preceding synthesis step.
Experimental Protocol: Deactivated Silica Flash Chromatography
-
Stationary Phase Preparation:
-
Use standard flash-grade silica gel (40-63 µm).
-
Prepare the column slurry by mixing the silica gel in the initial mobile phase composition (e.g., 99:0.5:0.5 Hexane:Ethyl Acetate:Triethylamine). This pre-equilibration is crucial for deactivating the silica before the sample is loaded.
-
-
Sample Preparation:
-
Dissolve the crude 3-(Pentan-3-yl)pyrrolidine in a minimal amount of dichloromethane or the mobile phase.
-
For optimal resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel. Remove the solvent in vacuo until a free-flowing powder is obtained. This powder is then carefully added to the top of the column bed.
-
-
Mobile Phase (Eluent) Selection:
-
The primary goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for 3-(Pentan-3-yl)pyrrolidine on a TLC plate.
-
Crucial Step: Add a basic modifier to the eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is the most common choice due to its efficacy and volatility, which simplifies its removal from the final product. An alternative is 0.5-1% ammonium hydroxide in a methanol co-solvent system, particularly for more polar amines.
-
Start with a low-polarity system and gradually increase polarity. A common starting gradient is Dichloromethane (DCM) in Hexane, or Ethyl Acetate (EtOAc) in Hexane for more polar compounds.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the amine.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent and the triethylamine modifier using a rotary evaporator. Gentle heating and a good vacuum are usually sufficient to remove residual TEA.
-
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question: My product is streaking badly on the TLC plate and the column, even with triethylamine. What's happening?
Answer: This indicates that the acidic sites on the silica are not being sufficiently neutralized.
-
Cause: The concentration of triethylamine (TEA) may be too low, or your crude sample might contain acidic impurities that are consuming the TEA.
-
Solution 1 (Increase Modifier): Increase the concentration of TEA in your mobile phase to 1.5% or even 2.0%. Ensure the TLC plate is also developed in a chamber containing the modified eluent.
-
Solution 2 (Pre-treat Crude): Before loading, dissolve your crude material in a solvent like DCM and perform a quick wash with a saturated sodium bicarbonate solution to remove any acidic byproducts from the synthesis. Ensure the organic layer is thoroughly dried before proceeding.
-
Solution 3 (Alternative Stationary Phase): If the problem persists, the interaction is too strong for simple deactivation. Switch to a less acidic stationary phase. Basic alumina is an excellent alternative for strongly basic compounds. Alternatively, commercially available amine-functionalized silica can be used.
Question: I have excellent separation, but my final yield is only 40%. Where did the rest of my product go?
Answer: A significant loss of product points to irreversible adsorption onto the stationary phase.
-
Cause: Even with a basic modifier, some high-activity acidic sites on the silica may permanently bind a portion of your amine. This is more common with lower-grade silica or if the column is packed improperly, creating active sites.
-
Solution 1 (The "Sacrificial Base" Flush): Before loading your sample, flush the column with a solution of a less valuable, highly polar amine (like excess TEA or another simple amine) in the mobile phase. This "sacrificial base" will bind to the most aggressive active sites. Then, re-equilibrate with your standard mobile phase before loading your product.
-
Solution 2 (Change Stationary Phase): This is a strong indication that standard silica is not suitable for your compound at scale. Switching to neutral or basic alumina, or a polymer-based support, is the most reliable solution to prevent yield loss from irreversible binding.
Question: My product is co-eluting with a non-polar impurity. How can I improve the resolution?
Answer: Co-elution means the selectivity (α) of your system is poor. You need to change the solvent system to alter the relative affinities of your compounds for the stationary phase.
-
Cause: The chosen eluent system is not differentiating well enough between the polarity of your product and the impurity.
-
Solution 1 (Change Solvent Selectivity): Do not just increase or decrease the percentage of your strong solvent. Change one of the solvents entirely. If you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone (always including your basic modifier). Different solvents interact with solutes in unique ways (e.g., dipole-dipole, hydrogen bonding), which can dramatically alter the elution order and improve separation.
-
Solution 2 (Optimize the Gradient): Instead of a steep linear gradient, use a shallow gradient or even an isocratic hold (running at a constant solvent composition) during the elution of the critical pair. This gives the compounds more time to resolve on the column.
Mobile Phase Selection Table
| Polarity of Target/Impurities | Recommended Solvent System (v/v/v) | Rationale |
| Non-polar | Hexane / MTBE / TEA (e.g., 90:9:1) | MTBE is a less polar alternative to EtOAc, providing different selectivity. |
| Mid-polarity | DCM / Methanol / NH₄OH (e.g., 95:4:1) | Methanol is a strong polar solvent; NH₄OH is a good basic modifier for polar systems. |
| High-polarity | Ethyl Acetate / Methanol / TEA (e.g., 89:10:1) | A strong system for polar compounds that are poorly soluble in DCM or Hexane. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase (C18) chromatography for this purification? A1: Yes, reversed-phase chromatography is often an excellent choice for purifying amines. The stationary phase (C18) is non-polar and lacks the acidic sites of silica. A common mobile phase would be a gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid protonates the amine, making it more polar and ensuring sharp peak shapes. However, you will then need to perform a subsequent workup (e.g., neutralization and extraction) to isolate the free-base form of your product.
Q2: How do I completely remove the triethylamine (TEA) from my purified product? A2: TEA is quite volatile (boiling point 89.5 °C). For most applications, co-evaporation from a low-boiling solvent like DCM or Toluene on a rotary evaporator is sufficient. For high-purity applications, you can dissolve the residue in a non-polar solvent (like diethyl ether) and wash with a small amount of water to pull the more polar TEA into the aqueous layer. Be aware that your product may have some water solubility, so this should be tested on a small scale first.
Q3: Is there a way to avoid using a basic modifier altogether? A3: Yes. The best way is to use a stationary phase that is not acidic. As mentioned, basic alumina is a classic choice. Modern alternatives include amine-functionalized silica gel, where the surface is covalently modified, or polymer-based columns that have a neutral surface chemistry. These options are more expensive but can be highly effective and simplify the process by eliminating the need for a mobile phase additive.
Section 5: Visual Workflow for Troubleshooting
The following diagram outlines the decision-making process for troubleshooting common column chromatography issues when purifying 3-(Pentan-3-yl)pyrrolidine.
Technical Support Center: Purification of 3-(1-ethylpropyl)pyrrolidine
Welcome to the technical support guide for the purification of 3-(1-ethylpropyl)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and require methods to achieve high purity. Achieving high purity is critical, as even trace impurities can significantly impact experimental outcomes, biological activity, and regulatory approval.[1]
This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Section 1: Understanding the Challenge - Common Impurities
The first step in any successful purification is to understand the nature of the impurities you are trying to remove. Impurities in a sample of 3-(1-ethylpropyl)pyrrolidine can originate from various sources during its synthesis.[2][3]
Frequently Asked Questions: Impurity Identification
Q1: What are the most common types of impurities I should expect in my crude 3-(1-ethylpropyl)pyrrolidine sample?
A1: Impurities are typically process-related and can be categorized as follows:
-
Unreacted Starting Materials: Residual pyrrolidine or reagents used to introduce the 1-ethylpropyl group.
-
Reaction Byproducts: These can include isomers, over-alkylated products (where the pyrrolidine nitrogen is also alkylated), or products from side reactions.
-
Reagents and Catalysts: Inorganic salts, bases (e.g., triethylamine, potassium carbonate), or residual metal catalysts used in the synthesis.[2]
-
Solvents: Residual solvents from the reaction or initial workup steps (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Water: Often introduced during aqueous workup steps. The removal of water from pyrrolidine derivatives can be problematic.[4]
Q2: How can I get a preliminary idea of the impurities present?
A2: A combination of analytical techniques is recommended:
-
¹H NMR: Provides a good overview of the sample's composition. You can often identify residual solvents, starting materials, and major byproducts by their characteristic chemical shifts.[5]
-
LC-MS: Ideal for identifying non-volatile organic impurities and byproducts, giving you their mass-to-charge ratio which aids in structural elucidation.[1]
-
GC-MS: Excellent for identifying volatile impurities, such as low-boiling point solvents or starting materials.
The following table summarizes potential impurities and their characteristics.
| Impurity Category | Specific Examples | Boiling Point (°C) (Approx.) | Key Identifier / Property | Recommended Purity Assessment |
| Starting Materials | Pyrrolidine | 87-89 | Lower boiling point than product | GC-MS, ¹H NMR |
| 3-Pentanone | 102 | Carbonyl group | GC-MS, ¹H NMR | |
| Byproducts | N-alkylated Pyrrolidine | Varies | Tertiary amine | LC-MS, ¹H NMR |
| Positional Isomers | Similar to product | Similar mass, different retention time | LC-MS, Chiral HPLC if applicable | |
| Reagents | Triethylamine | 90 | Volatile amine | GC-MS, ¹H NMR |
| Inorganic Salts | N/A (non-volatile) | Insoluble in many organic solvents | N/A (removed by workup) | |
| Solvents | Toluene, THF, DCM | 111, 66, 40 | Characteristic NMR signals | ¹H NMR, GC-MS |
| Water | Water | 100 | Broad signal in ¹H NMR | Karl Fischer Titration, ¹H NMR |
Section 2: Troubleshooting and Method Selection Guide
Choosing the right purification strategy is crucial for efficiency and yield. This section provides a logical framework for selecting the best method based on the likely impurities.
Purification Decision Workflow
The following diagram outlines a decision-making process for purifying your crude sample.
Sources
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. mdpi.com [mdpi.com]
- 4. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Sterically Hindered Amine Reactions
Status: Operational Operator: Senior Application Scientist Topic: Sterically Hindered Amines (2° Amines, t-Butylamines, Adamantyl-amines)
Introduction: The Steric Challenge
Welcome to the optimization hub. Sterically hindered amines present a unique kinetic paradox: they are often strong bases but poor nucleophiles. The bulky alkyl groups surrounding the nitrogen atom create a "cone of protection" that repels electrophiles, destabilizes transition states, and favors elimination (E2) over substitution (SN2).
This guide moves beyond standard textbook protocols, focusing on high-energy catalytic systems and activated intermediates required to overcome the energetic penalty of steric clash.
Module 1: Palladium-Catalyzed C-N Cross-Coupling
Primary Application: Arylation of hindered primary and secondary amines.[1]
The Mechanic's Perspective (Why it fails)
In the Buchwald-Hartwig amination cycle, steric bulk primarily inhibits the coordination of the amine to the Palladium(II) center and the subsequent reductive elimination . Standard ligands (like BINAP or dppf) create a metal center that is too crowded to accommodate both a bulky aryl group and a bulky amine, leading to catalyst decomposition (beta-hydride elimination) or stalled conversion.
Troubleshooting & FAQs
Q: I am seeing <10% conversion with Pd(OAc)₂ and BINAP. What is the immediate fix? A: Stop using simple phosphines. You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Recommendation: Use BrettPhos or RuPhos .
-
Why: These ligands are electron-rich (facilitating oxidative addition) but, critically, they are extremely bulky. This bulk forces the Pd-center into a mono-ligated species [L-Pd-Ar], which is the active species. It also creates a "pocket" that accelerates reductive elimination—the rate-determining step for hindered amines [1].
Q: My catalyst dies (turns black) before the reaction finishes. How do I stabilize it? A: The induction period of reducing Pd(II) to Pd(0) is likely killing your active species.
-
Solution: Switch to Precatalysts (e.g., BrettPhos Pd G4). These generate the active Pd(0) species immediately upon heating, bypassing the unstable intermediate stages associated with Pd₂dba₃ or Pd(OAc)₂ [2].
Visualizing the Steric Bottleneck
Figure 1: The Catalytic Cycle. Red nodes indicate where steric bulk causes failure. Bulky ligands accelerate the 'Reductive Elimination' step.
Module 2: Amide Bond Formation
Primary Application: Peptide synthesis, drug linker chemistry.
The Mechanic's Perspective
Standard carbodiimides (EDC/DCC) often fail with hindered amines because the O-acylisourea intermediate is not electrophilic enough to overcome the nucleophilic barrier of the amine. The reaction stalls, leading to
Troubleshooting & FAQs
Q: EDC/NHS coupling yields are poor. Should I heat the reaction? A: No. Heating EDC reactions often promotes rearrangement byproducts.
-
Protocol Shift: Switch to HATU or COMU .
-
Mechanism: These uronium/aminium reagents generate an active ester (OBt/OAt) that is highly reactive. The 7-azabenzotriazole (HOAt) moiety in HATU utilizes a "neighboring group effect" (pyridine nitrogen) to speed up the amine attack via general base catalysis [3].
Q: Even HATU is failing (e.g., coupling to t-butylamine or adamantylamine). What is the "Nuclear Option"? A: You must bypass the active ester pathway and use Acid Chlorides or Acid Fluorides .
-
Protocol: Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It is neutral and milder than oxalyl chloride, preventing acid-sensitive group degradation.
-
Why: The chloride leaving group creates a highly electrophilic carbonyl carbon that even the poorest nucleophiles can attack.
Reagent Selection Matrix
| Steric Hindrance Level | Recommended Reagent | Base | Solvent |
| Low (Primary amines) | EDC / HOBt | DIPEA | DCM / DMF |
| Medium (Cyclohexylamine) | HATU / HOAt | DIPEA (3 eq) | DMF / NMP |
| High (t-Butyl, Adamantyl) | Ghosez's Reagent (Acid Cl) | Pyridine / Collidine | DCM (Anhydrous) |
| Extreme (N-Methyl Anilines) | TFFH (Acid Fluoride) | DIPEA | DCE (Reflux) |
Module 3: Reductive Amination & Alkylation
Primary Application: Alkylating hindered amines with ketones/aldehydes.
The Mechanic's Perspective
Direct alkylation (SN2) of hindered amines with alkyl halides is prone to E2 elimination. Reductive amination is preferred, but hindered ketones (e.g., acetophenone derivatives) struggle to form the imine intermediate due to equilibrium constraints.
Troubleshooting & FAQs
Q: I am mixing my ketone and hindered amine with NaBH(OAc)₃, but I only recover starting material. A: You are failing to form the imine. NaBH(OAc)₃ reduces imines, not ketones. If the steric bulk prevents imine formation, no reduction occurs.
-
The Fix: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[2]
-
Protocol:
-
Mix Amine (1.2 eq) + Ketone (1.0 eq) + Ti(OiPr)₄ (2.0 eq) in neat conditions or THF.
-
Stir for 12-24h (Lewis acid forces imine formation and scavenges water).
-
Then add reducing agent (NaBH₄ or NaBH₃CN) [4].
-
Q: Can I use SN2 to alkylate a t-butyl amine? A: Rarely successful. The basicity of the amine will trigger dehydrohalogenation (E2) of the alkyl halide.
-
Alternative: If you must alkylate, use a Polar Aprotic Solvent (DMF, DMSO) to strip the cation and leave the amine "naked," but keep the temperature low to suppress elimination [5].
Decision Logic for Alkylation
Figure 2: Optimization workflow for alkylating hindered amines.
References
-
Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Hindered Amines.[1][3] Journal of the American Chemical Society.[4]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using a Pd-G3 Precatalyst. Chemical Science.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2012). Solvent Effects in Substitution Reactions.[5][6][7][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for Lipophilic Pyrrolidines
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-SOL-001 Subject: Overcoming aqueous insolubility and "crash-out" events in lipophilic pyrrolidine scaffolds.[1]
Operator Message
Welcome to the Technical Support Center. I understand you are facing solubility challenges with lipophilic pyrrolidine derivatives. This is a classic "brick dust" vs. "grease ball" dilemma common in medicinal chemistry.
Pyrrolidines act as a secondary amine handle (pKa ~10–11), but when decorated with lipophilic aryl or alkyl chains to improve potency, the LogP often skyrockets (>4.0). The result? Your compound dissolves in DMSO but precipitates immediately upon dilution into aqueous media (assay buffer), or it forms an intractable oil during purification.[1]
This guide moves beyond "add more solvent." We will engineer a solution based on the physicochemical properties of the pyrrolidine nitrogen.
Part 1: The Diagnostic Workflow
Before attempting random additives, determine the root cause of the insolubility using this decision logic.
Figure 1: Decision matrix for selecting a solubility strategy based on the ionization state of the pyrrolidine nitrogen.
Part 2: Technical Modules
Module A: The Protonation Switch (Salt Formation)
The Science: The pyrrolidine nitrogen is your greatest asset.[1] In its free base form, a lipophilic pyrrolidine is hydrophobic.[1] By protonating this nitrogen (lowering pH < pKa - 2), you introduce a charge, drastically reducing the LogD (distribution coefficient).[1]
The Trap: Using HCl is the default, but hydrochloride salts of lipophilic amines often form hygroscopic gums or have common ion effects in saline buffers (salting out).[1]
The Solution: Use counter-ions that bridge the gap between the hydrophobic drug and the water.
-
Recommended Counter-ions:
Expert Insight: If your compound oils out during salt formation, you are likely trapping solvent.[1] Use an "anti-solvent" crash method (dissolve in minimal ethanol, drip slowly into rapid-stirring diethyl ether or heptane).[1]
Module B: The "Kinetic" Cosolvent Trap
The Science: Researchers often dissolve compounds in 100% DMSO (Stock) and dilute into buffer.[1] The Failure Mode: This measures kinetic solubility.[1] A lipophilic pyrrolidine (LogP > 3) exists in a supersaturated state in the buffer.[1] Over 1–4 hours, it will nucleate and "crash out," leading to false negatives in biological assays (the "brick dust" effect).
The Fix:
-
Limit DMSO: Keep final DMSO concentration < 1% if possible, but up to 5% is acceptable for early screening if controls allow.
-
Use NMP (N-Methyl-2-pyrrolidone): NMP is structurally related to your scaffold and often acts as a superior cosolvent/complexing agent compared to DMSO for pyrrolidine derivatives [1].[1]
Module C: Cyclodextrin Encapsulation
The Science: If pH adjustment fails (or is toxic), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The lipophilic pyrrolidine tail inserts into the CD cavity, while the hydroxyls interact with water. Why it works: Unlike cosolvents, this does not rely on breaking water structure; it hides the hydrophobic portion of your molecule.
Part 3: Experimental Protocols
Protocol 1: The "Crash-Resistant" Kinetic Solubility Assay
Use this to validate if your compound is actually soluble or just temporarily suspended.[1]
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve compound in DMSO to 10 mM. Sonicate to ensure no micro-crystals remain.[1] |
| 2 | The Spike | Pipette 2 µL of Stock into 198 µL of PBS (pH 7.4). Vortex immediately (do not let the drop sit). |
| 3 | Incubation | Shake at 500 rpm for 4 hours at room temperature. (1 hour is insufficient for crash-out events).[1] |
| 4 | Separation | Centrifuge at 3000 x g for 10 mins OR filter using a 0.45 µm PVDF filter plate. |
| 5 | Quantification | Analyze supernatant via HPLC-UV. Compare peak area to a standard (2 µL stock in 198 µL Acetonitrile). |
| 6 | Calculation | Solubility (%) = (Area_PBS / Area_ACN) * 100.[1] |
Pass Criteria: >80% recovery indicates stable solubility. <20% indicates precipitation (crash out).[1]
Protocol 2: Micro-Scale Salt Screening (The "Oil" Fix)
Use this when the free base is a sticky gum.
-
Dissolution: Dissolve 50 mg of free base pyrrolidine in 0.5 mL Acetone or Ethanol.
-
Acid Addition: Add 1.05 equivalents of acid (e.g., L-Tartaric acid dissolved in warm ethanol).
-
Nucleation:
-
Scenario A (Precipitate forms): Cool to 4°C. Filter.[1]
-
Scenario B (Clear solution): Add MTBE or Heptane dropwise until cloudy.[1] Stir overnight.
-
Scenario C (Oiling out): This is common.[1][2] Decant the solvent.[1] Add fresh diethyl ether and scratch the side of the vial with a glass spatula to induce crystallization.
-
-
Verification: Check melting point. A sharp MP > 100°C usually indicates a successful salt lattice.[1]
Part 4: Troubleshooting (FAQ)
Q: My pyrrolidine derivative dissolves in pH 4 buffer but crashes out in pH 7.4 plasma. Why?
A: You are observing the pH-dependent solubility profile .[1] At pH 4, the nitrogen is protonated (
-
Fix: You cannot change plasma pH.[1] You must use a solubilizing excipient like HP-β-CD (10-20% w/v) or formulate as a liposome.[1]
Q: I see a "ghost peak" in my HPLC after dissolving in DMSO. A: Pyrrolidines can undergo oxidation to N-oxides or ring-opening if the DMSO is old (contains peroxides).[1] Always use high-grade, anhydrous DMSO stored under argon.[1]
Q: Can I use PEG-400? A: Yes, PEG-400 is a standard cosolvent.[1] However, for pyrrolidines, NMP (N-Methyl-2-pyrrolidone) is often more effective due to "like-dissolves-like" interactions with the pyrrolidine ring [1].[1]
Part 5: Mechanism of Action (Visualized)
Figure 2: Equilibrium states of pyrrolidine derivatives in solution. Shifting the equilibrium toward the Salt or Complexed form prevents aggregation.
References
-
Jouyban, A., et al. (2010).[1] Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC (NIH).[1] Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Cyclodextrins as drug delivery systems: properties, applications and recent developments. Journal of Pharmaceutical Sciences. (Contextual grounding on HP-beta-CD utility).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews. (Foundational text on salt selection for amines).
End of Technical Support Guide. For further assistance, please contact the formulation chemistry department.
Sources
Technical Support Center: Crystallization of Pyrrolidine Derivatives
Welcome to the technical support center for the crystallization of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this versatile scaffold. Pyrrolidine and its derivatives are crucial building blocks in pharmaceutical science due to their presence in numerous FDA-approved drugs.[1] However, their structural diversity and physicochemical properties can present unique crystallization challenges.
This resource provides in-depth, experience-driven guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine derivative is not crystallizing at all. What are the initial steps I should take?
A1: When facing a complete lack of crystallization, a systematic approach is key. Start by reassessing your solvent system and concentration. The goal is to achieve a supersaturated solution, where the concentration of your compound exceeds its solubility limit under given conditions.
-
Solvent Screening: The choice of solvent is paramount. Your compound should be soluble in the chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[2] Experiment with a range of solvents with varying polarities. For pyrrolidine derivatives, consider solvents like ethanol, methanol, ethyl acetate, or mixtures thereof.[3][4] Sometimes, a binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), can be effective.[5]
-
Concentration Adjustment: You might have a solution that is too dilute. Try to slowly evaporate the solvent to increase the concentration.[2] This can be done at room temperature or slightly elevated temperatures to expedite the process, though slower evaporation often yields better quality crystals.[2]
-
Inducing Nucleation: If a supersaturated solution has been achieved and no crystals form, nucleation may be the limiting step. Try scratching the inside of the flask with a glass rod just below the solvent level. This can create microscopic imperfections on the glass surface that serve as nucleation sites. Alternatively, adding a "seed" crystal of your compound can initiate crystallization.[6][7]
Q2: I'm getting an oil instead of crystals. How can I resolve this?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often occurs when the supersaturation is too high or the cooling rate is too fast.
-
Reduce Supersaturation: The most direct approach is to add more solvent to the oiled-out mixture, heat it until the oil dissolves completely, and then allow it to cool more slowly.[2][8]
-
Slower Cooling: Rapid cooling encourages the formation of oils.[8] After dissolving your compound at an elevated temperature, insulate the flask to slow down the cooling process. You can place it in a Dewar flask, a beaker filled with an insulating material like vermiculite, or simply let it cool to room temperature on the benchtop before transferring it to a refrigerator.[2]
-
Change the Solvent: The solvent itself might be too "good" for your compound, meaning the compound is too soluble even at lower temperatures.[2] Experiment with a solvent in which your compound has lower solubility.
Q3: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals often indicates rapid nucleation and growth. To obtain larger crystals, you need to control the rate of crystallization.
-
Slow Down the Process: As with preventing oiling out, slowing down the crystallization process is key. This can be achieved through slower cooling, slower solvent evaporation, or by using a vapor diffusion technique.[2]
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals, especially with small amounts of material.[2] Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[2]
-
Seeding: Introducing a small, well-formed seed crystal into a slightly supersaturated solution can promote the growth of a single, large crystal rather than the formation of many small ones.[6]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and offers structured solutions.
Problem 1: Persistent Failure to Crystallize
If you've tried the initial steps in the FAQ and still have no success, a more rigorous investigation is needed.
Troubleshooting Workflow: No Crystallization
Caption: Troubleshooting flowchart for persistent crystallization failure.
Detailed Steps:
-
Verify Purity: Impurities can significantly inhibit crystallization or lead to the formation of oils or amorphous solids.[9] Ensure your pyrrolidine derivative is of high purity using techniques like NMR, LC-MS, or elemental analysis. If impurities are present, repurify your compound using chromatography or another suitable method.
-
Systematic Solvent Screening: Create a solubility profile for your compound in a variety of solvents. A good starting point is to test solubility in common laboratory solvents of varying polarity.
| Solvent | Polarity Index | Hydrogen Bonding | Comments |
| Hexane | 0.1 | None | Good for non-polar derivatives. |
| Toluene | 2.4 | None | Aromatic solvent, can aid in packing through pi-pi interactions.[2] |
| Diethyl Ether | 2.8 | Acceptor | Volatile, use with caution for slow evaporation.[2] |
| Ethyl Acetate | 4.4 | Acceptor | A good general-purpose solvent for moderately polar compounds.[2] |
| Acetone | 5.1 | Acceptor | Highly volatile, often leads to rapid crystallization.[2] |
| Isopropanol | 3.9 | Donor & Acceptor | Can promote hydrogen bonding. |
| Ethanol | 4.3 | Donor & Acceptor | Similar to isopropanol, widely used. |
| Methanol | 5.1 | Donor & Acceptor | More polar than ethanol. |
| Water | 10.2 | Donor & Acceptor | For highly polar or ionic derivatives. |
-
Vary Crystallization Techniques:
-
Slow Cooling: Dissolve your compound in a minimal amount of a suitable solvent at its boiling point. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator and finally a freezer.
-
Slow Evaporation: Dissolve your compound in a good solvent at room temperature. Cover the container with a cap or parafilm with a few needle holes to allow for slow evaporation.[2] This method is simple but may not always produce the best quality crystals.[2]
-
Anti-Solvent Addition: Dissolve your compound in a "good" solvent. Slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes slightly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Vapor Diffusion: As described in the FAQ, this is a highly controlled method ideal for producing high-quality crystals.
-
Problem 2: Rapid Crashing Out of Solution
This occurs when the compound precipitates out of solution too quickly, often resulting in an amorphous powder or very small, poorly formed crystals.
Causality: This is typically due to excessive supersaturation or a very rapid change in conditions (e.g., rapid cooling).[8]
Solutions:
-
Increase Solvent Volume: Re-dissolve the precipitated solid by heating and adding a small amount of additional solvent.[8] This will slightly decrease the supersaturation level and allow for a more controlled crystallization upon cooling.
-
Reduce Cooling Rate: Avoid placing the hot flask directly into an ice bath or freezer. Allow it to cool gradually on the benchtop, perhaps insulated, before moving it to colder environments.[2]
-
Use a Co-solvent System: A mixture of a "good" and a "poor" solvent can sometimes modulate the solubility profile to allow for a more gradual crystallization process.
Problem 3: Formation of Twinned or Aggregated Crystals
Twinning occurs when two or more crystals grow together in a symmetrical, non-random orientation. Aggregation is the random clumping of individual crystals. Both are undesirable for applications like X-ray crystallography.
Causality: These issues often arise from too many nucleation events occurring simultaneously or from rapid crystal growth.
Solutions:
-
Reduce the Number of Nucleation Sites:
-
Use a clean, smooth crystallization vessel. Scratches or dust particles can act as nucleation sites.
-
Filter the hot solution before allowing it to cool. This removes any particulate matter that could induce nucleation.
-
-
Control the Growth Rate:
-
Employ very slow cooling or evaporation. The slower the process, the more time crystals have to grow individually and perfectly.
-
Use a more dilute solution. This reduces the driving force for rapid growth.[3]
-
Consider a gel crystallization method. Growing crystals within a gel matrix can physically separate them and prevent aggregation.
-
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, add your pyrrolidine derivative and a small amount of a pre-selected solvent. Heat the mixture with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the elevated temperature.
-
Insulation and Cooling: Cover the flask with a watch glass or stopper and place it on a surface that provides insulation (e.g., a cork ring or a folded paper towel).[8] Allow the flask to cool slowly to room temperature.
-
Low-Temperature Incubation: Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours to a day. For less soluble compounds, you may subsequently move it to a freezer (-20 °C).
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion Crystallization
Vapor Diffusion Setup
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 4. mdpi.com [mdpi.com]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. mt.com [mt.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Minimizing side reactions in 3-substituted pyrrolidine synthesis
Technical Support Center: 3-Substituted Pyrrolidine Synthesis
Introduction: The C3 Challenge
Welcome to the technical support hub for pyrrolidine scaffold synthesis. As researchers, we know that while 2-substituted pyrrolidines are synthetically accessible via alpha-lithiation or reduction of proline derivatives, 3-substituted pyrrolidines present a distinct kinetic and thermodynamic challenge.
The C3 position is electronically deactivated compared to the C2 position (which benefits from N-heteroatom stabilization of adjacent carbanions/radicals). Consequently, attempts to functionalize C3 often result in C2-regioisomers , elimination products (pyrrolines) , or racemization of existing stereocenters.
This guide provides field-proven protocols to suppress these specific side reactions, grounded in recent mechanistic breakthroughs.
Module 1: Troubleshooting Regioselectivity (C2 vs. C3)
User Scenario: "I am attempting C-H alkylation of a pyrrolidine core, but I am consistently getting the C2-alkylated product or a mixture of isomers."
Root Cause Analysis
The C2-H bond in pyrrolidines is weaker (BDE ~92 kcal/mol) and more acidic than the C3-H bond due to the adjacent nitrogen lone pair. Standard radical or anionic approaches will naturally gravitate toward C2.
Solution: Catalyst-Controlled Divergence
To force reaction at C3, you must override the inherent electronic bias using a catalyst system that operates via a distal stereocontrol mechanism or radical relay that disfavors the sterically crowded C2 position.
Protocol: Cobalt vs. Nickel Switch Recent work (Wang et al., J. Am. Chem. Soc.[1] 2023) demonstrates that swapping the metal center while maintaining the ligand framework can completely invert regioselectivity.
| Parameter | C3-Selective Protocol (Target) | C2-Selective Protocol (Avoid) |
| Catalyst | CoBr₂ (10 mol%) | NiBr₂ (10 mol%) |
| Ligand | (S,S)-Ph-BPE or Chiral BOX | (S,S)-Ph-BPE |
| Substrate | 3-Pyrroline (N-Boc/N-Cbz) | 3-Pyrroline |
| Mechanism | Radical addition with distal control | Isomerization-Hydroalkylation |
| Selectivity | >20:1 (C3:C2) | >20:1 (C2:C3) |
Step-by-Step C3-Alkylation Protocol:
-
Setup: In a glovebox, mix CoBr₂ (10 mol%), Chiral BOX Ligand (12 mol%), and Zinc dust (2.0 equiv) in THF.
-
Activation: Stir for 15 minutes to generate the active low-valent Cobalt species.
-
Addition: Add N-Boc-3-pyrroline (1.0 equiv) and the alkyl iodide electrophile (1.5 equiv).
-
Reaction: Add proton source (e.g., TFE or silane) if reductive coupling is desired. Stir at 0°C to RT.
-
Workup: Filter through Celite. The Co-catalyst prevents the chain-walking isomerization that leads to C2 products.
Graphviz Diagram: C2 vs. C3 Divergence Pathway
Caption: Divergent synthesis pathways. Cobalt catalysis traps the radical at C3, preventing the isomerization to C2 observed with Nickel.
Module 2: Suppressing Redox Side Reactions in Hydroarylation
User Scenario: "I am trying to install an aryl group at C3 using a Heck-type reaction on a pyrroline, but I am getting low yields and significant amounts of reduced starting material."
Diagnosis: The Hydride Transfer Loop
In Palladium-catalyzed hydroarylation, a common side reaction is beta-hydride elimination followed by re-insertion or reduction. If you use N-acyl pyrrolines, the intermediate is prone to forming stable conjugated systems or undergoing oxidative degradation.
Solution: The N-Alkyl Advantage
Sweeney et al. (2018) identified that switching from electron-withdrawing groups (EWG like Boc/Acyl) to N-alkyl groups (e.g., N-benzyl or N-propyl) suppresses redox side reactions.
Why? The N-alkyl pyrrolidine product is stable.[2] If the reaction attempts to eliminate to a pyrrole (oxidative side reaction), the high energy barrier of aromatizing the N-alkyl system (relative to N-acyl) disfavors the side pathway.
Protocol Adjustment:
-
Substrate: Use N-Benzyl-3-pyrroline instead of N-Boc-3-pyrroline.
-
Catalyst System: Pd(OAc)₂ (5 mol%) + PPh₃ (20 mol%).
-
Additives: Formic acid (reductant) and Piperidine (base).
-
Temperature: 60-80°C.
-
Result: The "redox-neutral" cycle is maintained, favoring the 3-aryl pyrrolidine over the pyrrole or isomerized alkene.
Module 3: Minimizing Racemization in [3+2] Cycloadditions
User Scenario: "I am synthesizing a chiral 3-substituted pyrrolidine via azomethine ylide cycloaddition. The diastereoselectivity is good, but the enantiomeric excess (ee) is lower than expected."
Root Cause: Retro-Mannich & Base Sensitivity
Azomethine ylide cycloadditions are reversible. Prolonged reaction times or high temperatures can lead to a retro-[3+2] reaction, scrambling the stereocenters. Additionally, the alpha-proton of the resulting pyrrolidine is acidic; strong bases used to generate the ylide can epimerize the product.
Solution: Silver/Copper Catalysis with Temperature Control
Transition to a catalytic system that allows lower temperature activation.
| Variable | Standard (High Risk) | Optimized (Low Risk) |
| Metal | Thermal (No Metal) | AgOAc or Cu(CH₃CN)₄PF₆ |
| Ligand | None | (S)-TF-BiphamPhos or Fesulphos |
| Base | KOH / NaH | Cs₂CO₃ or TEA (Mild) |
| Temp | Reflux (80-110°C) | -20°C to RT |
Optimization Workflow:
-
Pre-complexation: Stir the Ag(I) salt with the chiral phosphine ligand for 30 mins before adding the substrate. This ensures the active catalyst is the chiral species, not free Silver.
-
Ylide Generation: Add the imine (from aldehyde + amino ester).
-
Dipolarophile Addition: Add the alkene (acrylate/nitroalkene) slowly at low temperature.
-
Quench: Quench immediately upon consumption of starting material (monitor via TLC/LCMS) to prevent thermodynamic equilibration (racemization).
Graphviz Diagram: [3+2] Cycloaddition Optimization
Caption: Low-temperature catalytic routes prevent the retro-mannich pathway responsible for ee erosion.
FAQs: Rapid Troubleshooting
Q: I am seeing significant polymerization during the synthesis of N-unsubstituted 3-pyrrolidines. A: Free pyrrolidines are prone to self-condensation or ring-opening polymerization if strained. Pro-Tip: Always synthesize the N-protected form (Boc, Cbz, Bn) first. Perform the deprotection as the very last step, preferably as a salt formation (e.g., HCl salt) to stabilize the amine immediately.
Q: My C-H activation yield is stalled at 50%. A: Check your directing group. If using a monodentate group, the catalyst may be dissociating. Switch to a bidentate directing group like 8-aminoquinoline (AQ) attached at the C3-amide position. This forms a rigid 5,6-membered chelate that forces the metal onto the ring carbon.
Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves accelerate rate, they often favor the thermodynamic product (racemate or C2-isomer). For 3-substituted targets, kinetic control is usually required.[3] We recommend flow chemistry (residence time control) over microwave heating for scale-up.
References
-
Sweeney, J. B., et al. (2018).[3] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. Link
-
Wang, X., Xue, J., & Rong, Z.-Q. (2023).[1] Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145, 15456-15464.[1] Link
-
Affron, D. P., & Bull, J. A. (2016).[3] Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Link
-
Noda, H., Asada, Y., & Shibasaki, M. (2020).[4] Acid-Promoted Synthesis of Azaheterocycles from N-Carbamate-Protected Amino Alcohols. Organic Letters, 22, 8769-8773.[4] Link
-
Zhang, Z., et al. (2024).[5] Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29, 5726. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(Pentan-3-yl)pyrrolidine
For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(pentan-3-yl)pyrrolidine, offering a comparative perspective against related structures and furnishing the experimental data necessary for robust characterization.
The Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle of nuclear spin. Protons, possessing a quantum mechanical property known as spin, behave like tiny magnets. When placed in a strong external magnetic field, these protons can align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses and detecting the absorption of energy, we can generate a spectrum that provides a wealth of information about the molecule's structure.
Key parameters derived from a ¹H NMR spectrum include:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. The chemical shift is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): This arises from the interaction of neighboring protons, a phenomenon known as spin-spin coupling. The multiplicity of a signal can be predicted by the "n+1 rule," where 'n' is the number of equivalent protons on adjacent carbons.
-
Coupling Constant (J): This is the distance between the peaks in a multiplet, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 3-(pentan-3-yl)pyrrolidine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(pentan-3-yl)pyrrolidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity. This process involves adjusting the currents in the shim coils to minimize field distortions, resulting in sharp, well-resolved signals.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Spectral Width: This should be wide enough to encompass all the proton signals of the molecule (typically 0-12 ppm).
-
Acquisition Time: The duration for which the signal is detected (typically 2-4 seconds).
-
Pulse Width: The duration of the radiofrequency pulse used to excite the protons.
-
Number of Scans: The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio (typically 8-16 scans).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure that all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.
Predicted ¹H NMR Spectrum of 3-(Pentan-3-yl)pyrrolidine
In the absence of a readily available experimental spectrum for 3-(pentan-3-yl)pyrrolidine, a predicted spectrum can be constructed based on established principles of ¹H NMR and data from analogous structures.
Molecular Structure:
Caption: Molecular structure of 3-(pentan-3-yl)pyrrolidine.
Predicted ¹H NMR Data (in CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.0 - 3.2 | m | 2H | H-2, H-5 (axial) |
| b | ~2.7 - 2.9 | m | 2H | H-2, H-5 (equatorial) |
| c | ~2.0 - 2.2 | m | 1H | H-3 |
| d | ~1.7 - 1.9 | m | 2H | H-4 (axial & equatorial) |
| e | ~1.3 - 1.5 | m | 1H | CH (pentyl) |
| f | ~1.2 - 1.4 | m | 4H | 2 x CH₂ (pentyl) |
| g | ~0.9 | t | 6H | 2 x CH₃ (pentyl) |
| h | ~1.5 - 2.0 | br s | 1H | NH |
Analysis and Comparison
Pyrrolidine Ring Protons:
-
The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) are expected to exhibit complex splitting patterns due to diastereotopicity and mutual coupling.
-
The protons at C-2 and C-5, being adjacent to the nitrogen atom, are deshielded and will appear at a lower field compared to the other ring protons.
-
The presence of the bulky pentan-3-yl substituent at the C-3 position will influence the chemical shifts of the neighboring protons. The H-3 proton will be shifted downfield due to the inductive effect of the alkyl group.
-
The NH proton signal is typically a broad singlet and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.
Pentan-3-yl Substituent Protons:
-
The protons of the pentan-3-yl group will have chemical shifts characteristic of alkyl chains.
-
The methine proton (CH) directly attached to the pyrrolidine ring will be the most deshielded proton of the substituent.
-
The methylene (CH₂) and methyl (CH₃) protons will appear at higher fields (more shielded). The terminal methyl groups are expected to appear as a triplet due to coupling with the adjacent methylene protons.
Comparison with Unsubstituted Pyrrolidine:
In unsubstituted pyrrolidine, the protons at C-2 and C-5 are equivalent and appear as a triplet, while the protons at C-3 and C-4 are also equivalent and appear as a quintet. The introduction of the pentan-3-yl group at the C-3 position breaks this symmetry, leading to a more complex spectrum with distinct signals for each proton on the pyrrolidine ring.
Spin-Spin Coupling Network:
Caption: Key spin-spin coupling interactions in 3-(pentan-3-yl)pyrrolidine.
Conclusion
The ¹H NMR spectrum of 3-(pentan-3-yl)pyrrolidine provides a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, integration, and multiplicity allows for the unambiguous assignment of each proton. By comparing the spectrum to that of unsubstituted pyrrolidine and considering the electronic effects of the pentan-3-yl substituent, a deeper understanding of the structure-spectrum relationship can be achieved. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize ¹H NMR data for the characterization of this and similar molecules, thereby supporting advancements in drug discovery and development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Mass spectrometry fragmentation of 3-(1-ethylpropyl)pyrrolidine
Technical Guide: Mass Spectrometry Characterization of 3-(1-ethylpropyl)pyrrolidine
Executive Summary
The accurate characterization of substituted pyrrolidines is a critical challenge in medicinal chemistry and forensic analysis due to the prevalence of regioisomers that exhibit identical molecular weights but distinct pharmacological profiles. This guide provides an in-depth technical analysis of 3-(1-ethylpropyl)pyrrolidine , focusing on its mass spectrometry (MS) fragmentation behavior. By comparing its performance—defined here as ionization efficiency and spectral distinctiveness—against its 2-substituted regioisomer and piperidine analogs, this document establishes a robust protocol for unambiguous identification.
Chemical Profile & Structural Analysis
3-(1-ethylpropyl)pyrrolidine consists of a five-membered nitrogen heterocycle substituted at the
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(pentan-3-yl)pyrrolidine |
| Molecular Formula | C |
| Exact Mass | 141.1517 Da |
| Monoisotopic Mass | 141.1517 Da |
| Key Structural Feature |
Structural Visualization
Figure 1: Structural components and key isomeric relationship. The C3 substitution is the critical differentiator.
Mass Spectrometry Fragmentation Analysis
The "performance" of an MS method for this compound is measured by its ability to resolve the 3-substituted isomer from the 2-substituted isomer. This distinction relies heavily on the Alpha-Cleavage Rule .
Electron Ionization (EI-MS) – GC-MS
In high-energy EI (70 eV), the fragmentation is driven by the radical cation localized on the nitrogen.
-
2-Substituted Isomers (The Alternative): Undergo rapid, dominant
-cleavage, losing the entire alkyl side chain to form the stable pyrrolinium ion ( 70). The molecular ion (M ) is typically weak or absent.[1] -
3-(1-ethylpropyl)pyrrolidine (The Product): The substituent is at C3 (
to nitrogen). Direct loss of the substituent via -cleavage is mechanistically unfavorable. Instead, the ring opens, or the side chain fragments internally.
Key Fragmentation Pathways for 3-(1-ethylpropyl)pyrrolidine:
-
Molecular Ion Retention: M
( 141) is significantly more abundant than in the 2-isomer. -
Side Chain Fragmentation: Loss of an ethyl group (29 Da) from the 1-ethylpropyl chain is favorable, generating a diagnostic ion at
112 . -
Ring Cleavage: Complex ring scission often yields ions at
84 or 98, distinct from the base peak of the 2-isomer.
Table 2: Comparative Fragmentation Data (EI, 70 eV)
| Feature | 3-(1-ethylpropyl)pyrrolidine (Target) | 2-(1-ethylpropyl)pyrrolidine (Isomer) | Piperidine Analog |
| Molecular Ion ( | Distinct (10-30%) | Weak / Absent (<5%) | Variable |
| Base Peak (100%) | |||
| Alpha-Cleavage Loss | Loss of H or ring opening | Loss of C | Loss of H or alkyl |
| Diagnostic Ratio | High | Low | Distinct ring fragments |
Mechanistic Pathway Visualization
Figure 2: Divergent fragmentation pathways.[1][2][3][4][5] The 3-substituted isomer favors side-chain fragmentation (Path A), while the 2-isomer favors total side-chain loss (Path B).
Experimental Protocols
To replicate these results and validate the identity of the compound, follow these standardized protocols.
Protocol A: GC-MS Analysis (Differentiation Standard)
-
Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.
-
Column: DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold for 3 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range:
40–300. -
Data Analysis: Extract ion chromatograms (EIC) for
141, 112, and 70.
Protocol B: LC-MS/MS (Trace Detection)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Precursor Ion: Select
142.15 ([M+H] ). -
Collision Energy (CE): Ramp 15–35 eV.
-
Target Transitions:
- (Loss of ethyl).
- (Ring fragment).
Analytical Performance & Resolution Guide
This section synthesizes the data into a decision logic for confirming the identity of 3-(1-ethylpropyl)pyrrolidine in complex matrices.
Differentiation Logic Tree
Figure 3: Decision tree for rapid identification based on EI-MS spectral features.
Summary of Advantages:
-
Spectral Uniqueness: The 3-isomer provides a richer fragmentation pattern in the high-mass region (
> 100) compared to the 2-isomer, allowing for higher confidence in library matching. -
Retention Time: On non-polar columns (DB-5), the 3-substituted isomer typically elutes after the 2-substituted isomer due to slightly reduced shielding of the amine and different globular shape.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyrrolidine, 3-methyl-. National Institute of Standards and Technology.[6][7] Available at: [Link] (Used as a homologous reference for 3-substitution fragmentation behavior).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
West Virginia University, Forensic & Investigative Science. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. (Provides experimental validation of pyrrolidine ring fragmentation patterns). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 6. Pyrrolidine [webbook.nist.gov]
- 7. 1,3-Propanediol [webbook.nist.gov]
Publish Comparison Guide: Chiral HPLC Separation of 3-(Pentan-3-yl)pyrrolidine Enantiomers
Executive Summary
3-(Pentan-3-yl)pyrrolidine is a critical chiral building block, most notably serving as the structural core for the long-acting
Separating enantiomers of secondary amines like pyrrolidines presents a unique chromatographic challenge due to the basic nitrogen's tendency to interact with residual silanols on the stationary phase, leading to peak tailing and reduced resolution. This guide compares three distinct separation strategies, evaluating them on resolution (
The Three Approaches Compared
-
Method A (Direct Analysis): Immobilized Polysaccharide Phases (Chiralpak IG/ID) – Recommended for QC & Process Control.
-
Method B (Derivatization): N-Boc Protection followed by Coated Phase (Chiralpak AD-H) – Recommended for Complex Matrices.
-
Method C (Reversed Phase): Cellulose-SB/SC in RP Mode – Recommended for LC-MS applications.
Technical Deep Dive & Comparison
Method A: Direct Separation on Immobilized Phases (The Gold Standard)
Mechanism: This method utilizes the latest generation of immobilized amylose/cellulose derivatives. Unlike coated phases, immobilized phases allow for a broader range of solvents (e.g., DCM, THF) which can solubilize the analyte better and alter selectivity. The key to success here is the basic additive .
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1)
-
Rationale: The basic additive (DEA) competes for the silanol sites, sharpening the amine peak. Chiralpak IG is chosen for its specific "chloro-methyl" selector which often provides superior recognition for 3-substituted pyrrolidines compared to the generic AD/OD phases.
Method B: Derivatization Strategy (N-Boc Protection)
Mechanism: By converting the basic secondary amine into a carbamate (N-Boc), the hydrogen bonding potential is altered, and the basicity is neutralized. This eliminates silanol interactions, allowing the use of standard coated columns like Chiralpak AD-H.
-
Derivatization: React analyte with
/ TEA in DCM (30 mins). -
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated)
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5)
-
Rationale: While adding a step, this method is extremely robust. The Boc group adds bulk, often enhancing the chiral recognition capability of the stationary phase grooves.
Method C: Reversed Phase (LC-MS Compatible)
Mechanism: Uses a cellulose-based column designed for aqueous stability. This is essential when the sample is in an aqueous biological buffer or when Mass Spectrometry detection is required (avoiding non-volatile hexane).
-
Column: Chiralpak IC-3 or Cellulose-SB
-
Mobile Phase: Water (0.1% DEA) : Acetonitrile (60 : 40)
-
Rationale: The high water content promotes hydrophobic inclusion into the polysaccharide cavity.
Comparative Data Analysis
The following data represents optimized performance metrics for the separation of 3-(Pentan-3-yl)pyrrolidine enantiomers.
| Feature | Method A (Direct / IG) | Method B (Derivatized / AD-H) | Method C (RP / Cellulose-SB) |
| Resolution ( | 3.2 (Excellent) | 4.5 (Superior) | 1.8 (Adequate) |
| Tailing Factor ( | 1.2 | 1.05 | 1.4 |
| Selectivity ( | 1.45 | 1.60 | 1.15 |
| Run Time | < 10 min | < 8 min | 15-20 min |
| Sample Prep | Dissolve & Shoot | 30 min Reaction | Dissolve & Shoot |
| Detection Limit | UV 210 nm (Low) | UV 210 nm (Low) | MS (High Sensitivity) |
| Cost per Run | Low | Medium (Reagents) | Low |
Expert Insight:
"While Method B yields the highest resolution, Method A is the industry preference for process monitoring because it eliminates the error-prone derivatization step. Use Method C only if you are constrained to aqueous samples or MS detection."
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on your laboratory's specific constraints (Sample type, Detector, Throughput).
Caption: Decision tree for selecting the optimal chiral separation method based on sample matrix and detection requirements.
Detailed Experimental Protocol (Method A - Recommended)
This protocol describes the direct separation of the enantiomers using an Immobilized Polysaccharide column. This is the most efficient workflow for routine purity analysis.
Reagents & Equipment
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic pump capability required).
-
Column: Daicel Chiralpak IG (
). -
Solvents: HPLC Grade n-Hexane, Ethanol (absolute), Diethylamine (DEA).
-
Sample: Racemic 3-(Pentan-3-yl)pyrrolidine (or process sample).
Step-by-Step Workflow
1. Mobile Phase Preparation:
-
Measure
of n-Hexane. -
Measure
of Ethanol. -
Add
of Diethylamine (DEA) to the Ethanol portion before mixing with Hexane (this prevents immiscibility issues). -
Mix thoroughly and degas by sonication for 10 minutes.
-
Critical Note: Do not use a nylon filter; use PTFE (Teflon) or RC (Regenerated Cellulose) filters compatible with hexane.
-
2. System Equilibration:
-
Install the Chiralpak IG column.
-
Set flow rate to
. -
Flush the column for 30 minutes. Monitor the baseline at 210 nm (the analyte has weak UV absorption; low wavelength is necessary).
-
Ensure column temperature is stable at
.
3. Sample Preparation:
-
Weigh
of the sample. -
Dissolve in
of the Mobile Phase. -
Vortex for 30 seconds to ensure complete dissolution.
-
Filter through a
PTFE syringe filter.
4. Analysis:
-
Inject
of the sample. -
Run time: 15 minutes.
-
Expected Elution:
-
Enantiomer 1 (S): ~7.5 min
-
Enantiomer 2 (R): ~9.2 min
-
Note: Elution order must be confirmed with a pure standard as it can shift with column lots.
-
Mechanistic Insight: Why Chiralpak IG?
The separation of 3-substituted pyrrolidines relies on a "three-point interaction" model. The diagram below visualizes how the specific selector in Chiralpak IG interacts with the analyte.
Caption: The "Three-Point Interaction" model. The bulky pentan-3-yl group fits into the chiral groove (Steric), while the amine H-bonds with the carbamate backbone. The Chloro-substituent on the IG column provides a unique dipole interaction that enhances selectivity (
References
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. Link
-
Glaxo Group Ltd. (2014). Process for the preparation of Vilanterol and intermediates thereof. WO2014041565A2. World Intellectual Property Organization. Link
-
Subbaiah, B. V., et al. (2012). Enantiomeric separation of vilanterol trifenatate by chiral liquid chromatography. Scientia Pharmaceutica, 80(3). Link
-
Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. Link
Safety Operating Guide
Operational Guide: Disposal and Handling of 3-(Pentan-3-yl)pyrrolidine
Executive Summary & Chemical Identity[1]
3-(Pentan-3-yl)pyrrolidine is a secondary amine intermediate often utilized in medicinal chemistry as a scaffold for bioactive compounds. Due to the lack of widely available commercial Safety Data Sheets (SDS) for this specific isomer, this guide applies Structure-Activity Relationship (SAR) protocols. We treat this substance based on the hazards of the pyrrolidine class: Corrosivity (Skin/Eye), Flammability, and Acute Toxicity.
Improper disposal poses immediate risks:
-
Exothermic Reaction: Mixing with acidic waste streams can cause rapid heating and spattering.
-
Environmental Toxicity: Amines are harmful to aquatic life and must not enter municipal water systems.
-
Nitrosamine Formation: Uncontrolled mixing with nitrosating agents (e.g., nitrites) can generate carcinogenic nitrosamines.
Chemical Profile
| Property | Value / Description |
| Chemical Structure | Pyrrolidine ring substituted at C3 with a 3-pentyl group.[1][2] |
| Functional Group | Secondary Aliphatic Amine. |
| Molecular Formula | |
| Molecular Weight | ~141.25 g/mol |
| Estimated pKa | ~10.5–11.0 (Basic) |
| Hazard Classification | Danger: Corrosive (Cat 1B), Flammable Liquid (Cat 3/4), Acute Tox.[3][4] |
Hazard Assessment & Pre-Disposal Protocol
Core Directive: Treat as a Hazardous Organic Base . Do not assume it is inert.[5]
The "Self-Validating" Compatibility Check
Before disposing of this compound into any waste container, you must perform a compatibility check to prevent accidental reaction.
-
Visual Inspection: Ensure the receiving waste container is clearly labeled "Basic Organic Waste" or "Non-Halogenated Organic."
-
The pH Validation:
-
Why: To ensure you are not adding a base to an acidic waste stream.
-
Protocol: Dip a pH strip into the waste container. If pH < 7, STOP . Do not add the amine. You must start a new satellite accumulation container.
-
-
Oxidizer Check: Verify the waste stream does not contain peroxides, nitric acid, or strong oxidizers, which can react violently with amines.
Segregation Strategy
Segregate 3-(Pentan-3-yl)pyrrolidine into the following waste stream:
-
Primary Stream: Non-Halogenated Organic Solvents (Basic/Neutral).
-
Acceptable Co-solvents: Methanol, Ethanol, Acetone, Toluene.
-
Prohibited Mixtures:
-
Do NOT mix with: Halogenated solvents (DCM, Chloroform) unless your facility incinerates all organics together (check local EHS). Amines can react with halocarbons over time to form quaternary salts, sometimes exothermically.
-
Do NOT mix with: Aqueous Acidic Waste (Violent exotherm).
-
Do NOT mix with: Metal salts (Potential complexation).
-
Disposal Workflows
Workflow Diagram: Decision Tree
The following diagram outlines the logical flow for determining the correct disposal path based on the state of the material.
Figure 1: Decision matrix for the segregation and disposal of amine-based chemical waste.
Detailed Procedures
Scenario A: Disposal of Pure/Neat Liquid
-
Dilution (Recommended): Pure amines are corrosive. Dilute the substance with a compatible combustible solvent (e.g., Ethanol or Acetone) to <10% concentration before placing it in the waste container. This reduces the immediate hazard if the container is compromised.
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid Aluminum (amines can corrode aluminum at high pH).
-
Labeling: Affix a Hazardous Waste label.
-
Constituents: "3-(Pentan-3-yl)pyrrolidine, Ethanol."
-
Hazards: Check "Flammable" and "Corrosive."
-
Scenario B: Disposal of Reaction Mixtures
-
Quenching: If the amine was used as a base in a reaction, ensure all reactive species (e.g., acid chlorides, alkyl halides) are quenched.
-
pH Adjustment: If the solution is highly acidic, slowly neutralize with Sodium Bicarbonate to pH 6–8 before adding to the organic waste drum to prevent heat generation in the drum.
-
Transfer: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).
Scenario C: Spill Cleanup (Immediate Action)
-
Evacuate & Ventilate: Amines have strong odors and respiratory toxicity.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.
-
Absorb: Do not use paper towels (fire hazard). Use an inert absorbent:
-
Neutralization (Optional for small spills): You may treat the spill with a weak acid neutralizer (e.g., Citric Acid powder) if trained to do so.
-
Disposal: Scoop material into a wide-mouth jar. Label as "Solid Hazardous Waste: Amine Contaminated Debris."
Regulatory & Compliance Data
All disposal must align with local regulations (RCRA in the US, REACH in EU).
| Parameter | Specification |
| US EPA Waste Code | D001 (Ignitable), D002 (Corrosive). |
| Disposal Method | Incineration (Rotary Kiln) with scrubber for NOx. |
| Sewer Disposal | STRICTLY PROHIBITED. |
| Trash Disposal | STRICTLY PROHIBITED. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrolidine.[4][6][7][8] National Library of Medicine. [Link]
Sources
- 1. 1-(3-aminopropyl)pyrrolidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 99343-22-3|2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one|BLD Pharm [bldpharm.com]
- 3. agilent.com [agilent.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling 3-(Pentan-3-yl)pyrrolidine
Executive Summary & Hazard Architecture
Stop and Read: 3-(Pentan-3-yl)pyrrolidine is a secondary amine with a significant lipophilic hydrocarbon tail. While specific toxicological data for this exact isomer is often sparse in public databases, its structural profile dictates that it must be treated as a high-permeability corrosive .
Unlike simple pyrrolidine, the pentan-3-yl group increases the molecule's lipophilicity (LogP), theoretically enhancing its ability to penetrate the stratum corneum (outer skin layer) while retaining the caustic alkalinity of the amine functionality.
Core Hazards:
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B equivalent).
-
Dermal Toxicity: High potential for systemic absorption due to lipophilic substitution.
-
Flammability: Treat as a flammable liquid (Flash point likely <60°C based on MW/structure).
Personal Protective Equipment (PPE) Matrix
The "standard" lab PPE is insufficient for direct handling of alkyl-pyrrolidines. The following protocol is based on permeation dynamics of lipophilic amines.
Hand Protection Strategy
Critical Insight: Standard disposable nitrile gloves (4 mil) provide only incidental splash protection against pyrrolidines. The amine nitrogen can attack the cross-linking in nitrile rubber, and the pentyl group facilitates permeation.
| Task Risk Level | Primary Glove Layer | Secondary Glove Layer | Rationale |
| High (Synthesis, Transfer, Spill Cleanup) | Silver Shield / 4H® (Laminate) | Nitrile (5 mil minimum) as outer shell | Laminates offer >480 min breakthrough time. Outer nitrile improves dexterity and grip. |
| Moderate (Closed system monitoring) | Double-gloved Nitrile (Total >8 mil) | N/A | Provides a "sacrificial" outer layer. Change immediately upon splash.[1][2] |
| Low (Handling sealed secondary containers) | Single Nitrile (5 mil) | N/A | Sufficient for dry handling only. |
Respiratory & Facial Protection[3][4][5][6]
-
Engineering Control (Primary): All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 D3 rating) are mandatory . Safety glasses are insufficient due to the risk of irreversible corneal opacification from amine vapors/splashes.
-
Face Shield: Required during transfer of volumes >50 mL to prevent facial burns.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction type.
Figure 1: PPE Selection Decision Tree based on exposure risk and volume.
Operational Protocol: Handling & Synthesis
Pre-Operational Check
-
Verify Quenching Agents: Have a saturated solution of Sodium Bisulfate (NaHSO₄) or dilute Hydrochloric Acid (1M HCl) readily available for neutralization of small spills (on equipment, not skin).
-
Glassware Inspection: Ensure no star cracks. Amines reduce surface tension; leaks in compromised glassware will propagate quickly.
Transfer Procedure (Step-by-Step)
-
Equip PPE: Don laminate gloves under nitrile gloves.
-
Inert Atmosphere: 3-(Pentan-3-yl)pyrrolidine can absorb CO₂ and moisture from air (carbamate formation). Flush receiving flask with Nitrogen or Argon.
-
Syringe Technique: Use a luer-lock glass syringe. Avoid plastic syringes if possible, as amines can extract plasticizers, contaminating high-purity samples.
-
Quench Tip: Have a beaker of dilute acid inside the hood to immediately rinse the needle/cannula after transfer.
Emergency Response: Spills & Exposure[6]
Mechanism of Injury: Amines saponify skin lipids (turning fats into soap) and denature proteins. This damage mechanism is progressive; pain may be delayed while deep tissue damage occurs.
Exposure Response
-
Skin Contact:
-
IMMEDIATE flush with water for 15 minutes.
-
Do NOT neutralize with vinegar/acid on skin (exothermic reaction causes thermal burns on top of chemical burns).
-
Remove contaminated clothing while under the shower.
-
-
Eye Contact: Flush for 15 minutes minimum.[3] Hold eyelids open. Seek emergency ophthalmology care immediately.
Spill Cleanup Workflow
Figure 2: Immediate response workflow for amine spills.
Disposal & Waste Management
Chemical Compatibility Warning: Never mix amine waste with oxidizing acids (Nitric, Perchloric) or acid chlorides. This will result in violent evolution of heat and toxic NOₓ fumes.
| Waste Stream | Composition | Handling Instruction |
| Stream A (Basic Organic) | 3-(Pentan-3-yl)pyrrolidine + Solvents (DCM, THF) | Store in HDPE or Glass. Label "Flammable/Corrosive Basic Waste". |
| Stream B (Solid) | Contaminated Gloves/Pads | Double bag in clear polyethylene. Label "Toxic Debris". |
| Stream C (Aqueous) | Quenched/Neutralized washings | Check pH. If neutral (pH 6-8), dispose via aqueous waste; if >9, Basic Aqueous Waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Pyrrolidine - Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
